3-Bromo-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKURTLVTLRSSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371267 | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-56-8 | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-fluorobenzoic acid CAS number and properties
An In-depth Technical Guide to 3-Bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety and handling protocols, common synthesis methods, and significant applications, particularly in the field of drug discovery.
Chemical Identity and Properties
This compound is an organic compound featuring a benzoic acid core with bromine and fluorine substituents.[1] Its unique structure, with three reactive sites, makes it a versatile building block in organic synthesis.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 161957-56-8[3][4] |
| Molecular Formula | C₇H₄BrFO₂[3] |
| IUPAC Name | This compound[3] |
| Synonyms | This compound, 3-bromo-2-fluoro-benzoic Acid, BENZOIC ACID, 3-BROMO-2-FLUORO-[3] |
| PubChem CID | 2736313[4][5] |
| MDL Number | MFCD00665763[4][5] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 219.01 g/mol [1][3] |
| Appearance | White to light yellow or off-white powder/crystal[1][5] |
| Melting Point | 168 °C[1][2] or 168-172 °C[5] |
| Density | 1.79 g/cm³[2] |
| pKa | 2.88 ± 0.10 (Predicted)[1] |
| Solubility | Soluble in methanol, dimethyl sulfoxide, and N,N-dimethylformamide; has some solubility in water.[2] |
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[1] Adherence to established safety protocols is essential when working with this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Description |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[6] | |
| P271 | Use only outdoors or in a well-ventilated area.[7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[7] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
Storage: Store in a sealed, dry, and well-ventilated place at room temperature, protected from light.[2]
Experimental Protocols: Synthesis
The most common laboratory-scale synthesis of this compound involves the ortho-lithiation of 2-fluorobromobenzene followed by carboxylation with carbon dioxide.[2]
Detailed Methodology:
-
Reaction Setup: A reaction vessel is charged with 2-fluorobromobenzene as the starting material.
-
Lithiation: A strong, bulky base such as lithium diisopropylamide (LDA) or n-butyllithium is used to deprotonate the benzene ring.[2] The strong electron-withdrawing effects of the bromine and fluorine atoms facilitate the formation of the phenyllithium intermediate.[2] This step requires strict anhydrous and oxygen-free conditions at a low temperature.[2]
-
Carboxylation: The generated phenyllithium reagent is then reacted with externally supplied carbon dioxide to yield the corresponding carboxylate.[2]
-
Quenching and Workup: The reaction is quenched with a weakly acidic aqueous solution, such as saturated ammonium chloride, to convert the carboxylate salt into the final acidic product, this compound.[2] This step is crucial to prevent product loss during extraction.[2]
An industrial production method may utilize m-fluorobenzotrifluoride as a starting material, which undergoes a series of reactions including nitration, bromination, reduction, and deamination, followed by separation and hydrolysis.[1]
Caption: Synthesis workflow of this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its three functional groups can be transformed for the synthesis of more complex molecules.[2]
Key Applications:
-
Pharmaceutical Intermediate: It is a crucial intermediate in the production of Dabrafenib, a BRAF kinase inhibitor used in targeted cancer therapies for BRAF V600 mutation-positive cancers.[1]
-
Drug Development: The compound is utilized in the development of anti-inflammatory and analgesic drugs.[1][5]
-
Organic Synthesis Building Block: It serves as a foundational component for creating complex molecules, such as alkynylphenoxyacetic acid receptor agonists, which have potential applications in treating allergic inflammatory diseases like allergic rhinitis.[1][2]
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, imparts specific reactivity and physicochemical characteristics that are advantageous for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its relevance in significant biological pathways.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 161957-56-8 | [1][2] |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| SMILES | C1=CC(=C(C(=C1)Br)F)C(=O)O | [1] |
| InChI Key | UVKURTLVTLRSSM-UHFFFAOYSA-N | [1] |
| Property | Value | Source |
| Molecular Weight | 219.01 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 168 °C | [3][4] |
| Boiling Point | Not available | |
| Density | 1.79 g/cm³ | [4] |
| pKa (Predicted) | 2.88 ± 0.10 | [3] |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[4] | |
| logP (Octanol/Water) | Not experimentally determined in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (168 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The recorded range is the melting point of the sample.
pKa Determination (Potentiometric Titration)
Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required to aid dissolution; if so, cool the solution to room temperature before proceeding.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments of the NaOH solution to the beaker.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and then levels off, ensuring enough data points are collected around the equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
-
Test tubes
-
Vortex mixer
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of labeled test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1 minute).
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid has dissolved, it is considered soluble in that solvent at that concentration. If it has not, it is considered insoluble or sparingly soluble.
-
Record the observations for each solvent.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in either water or n-octanol.
-
In a separatory funnel, add a known volume of the stock solution and a known volume of the other immiscible solvent.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the solute between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Role in Synthesis and Biological Pathways
This compound is a crucial intermediate in the synthesis of the targeted cancer therapy drug, Dabrafenib.[3] Dabrafenib is a potent inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway). Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably melanoma.
BRAF Kinase Signaling Pathway
The diagram below illustrates the BRAF kinase signaling pathway and the point of inhibition by drugs like Dabrafenib.
Representative Experimental Workflow: Suzuki Coupling
This compound can undergo various chemical transformations, including Suzuki coupling reactions, to form more complex molecules. The following diagram illustrates a general workflow for a Suzuki coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with well-defined physicochemical properties. Its utility as a precursor in the synthesis of important pharmaceuticals like Dabrafenib highlights its significance in drug discovery and development. The experimental protocols provided in this guide offer a practical framework for the characterization of this and similar molecules, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
Solubility and melting point of 3-Bromo-2-fluorobenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2-fluorobenzoic Acid
Introduction
This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrFO₂.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[2][1] Notably, it is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in cancer therapy.[1] This document provides a comprehensive overview of its solubility and melting point, complete with experimental methodologies, for researchers, scientists, and professionals in drug development.
Physicochemical Data
The key physical properties of this compound are summarized below. This compound typically appears as an off-white solid powder.[1]
| Property | Value | Solvents/Conditions |
| Melting Point | 168 °C[2][1] | Not Applicable |
| 168-170 °C[3] | ||
| Solubility | Soluble | Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[2] |
| Has some solubility | Water[2] | |
| pKa | 2.88 ± 0.10 (Predicted)[1] | Not Applicable |
| Molecular Weight | 219.01 g/mol [1] | Not Applicable |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility of this compound are outlined below. These protocols are standard for the characterization of solid organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.
-
Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (168 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Assessment
The solubility of this compound is determined by observing its behavior in various solvents. As a carboxylic acid, its solubility is pH-dependent.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
pH paper
Solvents:
-
Deionized Water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Organic solvents (e.g., Methanol, DMSO, DMF)
Procedure:
-
General Method: Approximately 20-30 mg of this compound is added to a test tube containing 1 mL of the chosen solvent.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or a stirring rod for 1-2 minutes at room temperature.
-
Observation: The sample is visually inspected to determine if it has dissolved completely. "Soluble" is recorded if no solid particles remain. "Partially soluble" or "insoluble" is recorded otherwise.
-
Water Solubility: The procedure is first performed with deionized water. The pH of the resulting solution can be tested with pH paper; an acidic pH is expected.[4]
-
Aqueous Base Solubility: The compound's solubility is tested in 5% NaOH and 5% NaHCO₃. Carboxylic acids are expected to react with these bases to form water-soluble carboxylate salts.[5][6] The reaction with sodium bicarbonate may also produce visible carbon dioxide bubbles.[5][7]
-
Aqueous Acid Solubility: Solubility is tested in 5% HCl. As an acidic compound, this compound is expected to be insoluble in acidic solutions.[6]
-
Organic Solvent Solubility: The procedure is repeated with organic solvents like methanol, DMSO, and DMF to determine its solubility in non-aqueous media.
Visualizations
The following diagrams illustrate the logical workflow for solubility testing and the key reactive sites of the molecule.
References
A Technical Guide to High-Purity 3-Bromo-2-fluorobenzoic Acid for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, securing high-purity chemical intermediates is a cornerstone of successful and reproducible outcomes. 3-Bromo-2-fluorobenzoic acid (CAS No. 161957-56-8), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, analytical methodologies for purity assessment, and a detailed experimental protocol for its synthesis.
Commercial Availability and Purity Specifications
High-purity this compound is available from a range of specialized chemical suppliers. The purity levels are typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of specifications from prominent commercial suppliers.
| Supplier | Stated Purity | Method | Melting Point (°C) |
| AKSci | ≥ 99% | GC | 164-168 |
| Sigma-Aldrich (Ambeed) | ≥ 98% | Not Specified | Not Specified |
| Biosynth | Not Specified | Not Specified | 168 |
| American Elements | Up to 99.999% | Not Specified | Not Specified |
| Chem-Impex | ≥ 98% | GC | 168-172 |
Synthesis of High-Purity this compound
The synthesis of this compound is most commonly achieved through the ortho-lithiation of 1-bromo-2-fluorobenzene, followed by carboxylation with carbon dioxide. This method offers a direct and efficient route to the desired product.
Experimental Protocol: Synthesis via Lithiation and Carboxylation
Materials:
-
1-Bromo-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-2-fluorobenzene and anhydrous diethyl ether or THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution is added dropwise to the stirred solution at -78 °C over a period of 30 minutes. The reaction mixture is then stirred for an additional 2 hours at this temperature to ensure complete lithiation.
-
Carboxylation: The reaction mixture is poured slowly over an excess of crushed dry ice in a separate flask. The dry ice should be handled with appropriate safety precautions. The mixture is allowed to warm to room temperature overnight, during which the excess carbon dioxide will sublime.
-
Work-up: The resulting mixture is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.
-
Acidification and Isolation: The aqueous layer is then acidified to a pH of approximately 2 with 1 M hydrochloric acid, resulting in the precipitation of the crude this compound.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
Analytical Methods for Purity Determination
Ensuring the high purity of this compound is critical for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly employed.
-
Detection: UV detection at a wavelength of 254 nm is suitable for this aromatic compound.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary.
-
Derivatization (optional): Reaction with diazomethane or trimethylsilyldiazomethane.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) is used to separate impurities.
-
Detection: Mass spectrometry (MS) provides identification of the main component and any impurities based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can also be used for purity assessment against a certified reference standard.
-
¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, COOH), 8.0-7.4 (m, 3H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): Chemical shifts will be characteristic of the substituted benzene ring and the carboxylic acid carbon.
Application in Drug Synthesis: The Dabrafenib Workflow
This compound is a crucial starting material for the synthesis of Dabrafenib, a BRAF kinase inhibitor used in the treatment of certain cancers. The synthesis involves a multi-step process where the benzoic acid is first converted to an amide, followed by a series of reactions to build the complex thiazole and pyrimidine ring systems.
Below is a logical workflow diagram illustrating the key transformations starting from this compound in the synthesis of Dabrafenib.
Caption: Logical workflow for the synthesis of Dabrafenib from this compound.
Conclusion
High-purity this compound is a readily available and essential intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, purification, and analytical characterization is vital for researchers and drug development professionals. By utilizing the information provided in this guide, scientists can confidently source and utilize this key building block in their synthetic endeavors.
Technical Guide to the Safe Handling of 3-Bromo-2-fluorobenzoic Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3-Bromo-2-fluorobenzoic acid (CAS No. 161957-56-8). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical. This guide is intended for professionals in research and development who may work with this compound.
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2] The signal word for this chemical is "Warning".[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Physical State | Solid, Crystalline[1][2] |
| Appearance | White[1][2] |
| Odor | Odorless[1][2] |
| Molecular Formula | C₇H₄BrFO₂[2] |
| Molecular Weight | 219.01 g/mol [2] |
| Melting Point/Range | 168 - 170 °C / 334.4 - 338 °F[1] |
| Boiling Point/Range | No information available |
| Flash Point | No information available[1] |
| Autoignition Temperature | No information available[1] |
| Vapor Pressure | No information available |
| Solubility | No information available |
Experimental Protocols: Safe Handling and Storage
While specific experimental usages are diverse, the protocols for safe handling and storage are universal.
Handling Protocols
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust, and avoid breathing in dust or fumes.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Protocols
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][3]
-
Store locked up and away from incompatible materials, such as strong oxidizing agents.[1]
Caption: Workflow for safe chemical handling from receipt to disposal.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are essential for minimizing exposure.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[3]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation location.[1]
Personal Protective Equipment
A multi-layered approach to personal protection is critical to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard Compliance |
|---|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1][3] | OSHA's 29 CFR 1910.133 or European Standard EN166[1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing (e.g., lab coat) to prevent skin exposure.[1][3] | EU Directive 89/686/EEC and the standard EN 374 for gloves[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use an approved respirator.[1][3] | NIOSH/MSHA or European Standard EN 149[1] |
Caption: Relationship between chemical hazards and required safety controls.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
General Advice: If symptoms persist, call a physician.[1]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do so.[1] Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs or persists, get medical advice/attention.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If symptoms occur, get medical attention.[1] If the person is not breathing, give artificial respiration.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[1][2] Get medical attention if symptoms occur.[1][2]
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Personal Precautions: Ensure adequate ventilation and use the required personal protective equipment.[1] Avoid dust formation.[1]
-
Environmental Precautions: Prevent the substance from being released into the environment.[1][3] Do not let the product enter drains.[3]
-
Methods for Cleanup: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]
Fire-Fighting
-
Suitable Extinguishing Media: For similar chemical compounds, water spray, carbon dioxide (CO₂), dry chemical, and foam are recommended.[4][5] There is no information on unsuitable extinguishing media.[1]
-
Specific Hazards: Keep the product and any empty containers away from heat and sources of ignition.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Stability and Reactivity
This substance is stable under normal conditions, but certain materials and conditions should be avoided.[1]
Table 4: Stability and Reactivity Profile
| Parameter | Description |
|---|---|
| Reactivity | None known, based on available information.[6] |
| Chemical Stability | Stable under normal conditions.[1] |
| Conditions to Avoid | Incompatible products, heat, and sources of ignition.[1][6] |
| Incompatible Materials | Strong oxidizing agents.[1][6] |
| Hazardous Decomposition Products | None known under normal use conditions.[1] |
| Hazardous Polymerization | Hazardous polymerization does not occur.[1][6] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7]
-
Acute Toxicity: No product information is available.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Sensitization: May cause respiratory irritation.[1][2]
-
Carcinogenicity: There is no information available to indicate that this product is a carcinogen.
-
Most important symptoms and effects: None reasonably foreseeable beyond the stated irritant effects.[1]
References
A Comprehensive Technical Review of 3-Bromo-2-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, imparts distinct chemical reactivity that makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth review of the current research on this compound, covering its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of targeted cancer therapies.
Physicochemical Properties
This compound is an off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the electron-withdrawing fluorine and bromine atoms influences the acidity of the carboxylic acid group.
| Property | Value | Reference |
| CAS Number | 161957-56-8 | |
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | |
| Melting Point | 168 °C | [1] |
| pKa (Predicted) | 2.88 ± 0.10 | [1] |
| Appearance | Off-white powder | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common laboratory-scale synthesis involves the ortho-lithiation of 1-bromo-2-fluorobenzene followed by carboxylation with carbon dioxide. Industrial production may utilize a multi-step process starting from m-fluorobenzotrifluoride.[1]
Experimental Protocol: Synthesis via Ortho-Lithiation
This protocol describes a common laboratory method for the synthesis of this compound from 1-bromo-2-fluorobenzene.
Materials:
-
1-bromo-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
A solution of 1-bromo-2-fluorobenzene in dry diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1-bromo-2-fluorobenzene. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithiation.
-
Crushed dry ice is then added portion-wise to the reaction mixture. The reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude this compound.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of this compound via ortho-lithiation.
Key Applications in Drug Discovery
This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is in the production of Dabrafenib, a potent and selective inhibitor of BRAF kinase used in the treatment of various cancers.
Role in the Synthesis of Dabrafenib
Dabrafenib is a targeted therapy for cancers harboring the BRAF V600E mutation, particularly metastatic melanoma.[2] this compound serves as a crucial starting material for the construction of the core structure of Dabrafenib. The synthetic route involves a series of transformations where the bromine and carboxylic acid functionalities of this compound are strategically manipulated to build the complex thiazole and pyrimidine ring systems of the final drug molecule.
Dabrafenib and the MAPK Signaling Pathway
Dabrafenib exerts its therapeutic effect by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway. In BRAF-mutated cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[3] Dabrafenib specifically targets the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting tumor growth.[2]
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib on mutant BRAF.
Other Synthetic Applications
The versatile reactivity of this compound makes it a valuable precursor for a range of other organic transformations. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[4] This allows for the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid group can be readily converted into other functional groups like amides, esters, and alcohols, further expanding its synthetic utility.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask are added this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas several times.
-
The solvent and water are added, and the mixture is degassed.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined reactivity and commercial availability have established it as a key starting material for the synthesis of complex molecules, most notably the targeted anticancer drug Dabrafenib. The continued exploration of its chemical transformations, particularly in the development of novel cross-coupling methodologies, will undoubtedly lead to the discovery of new therapeutic agents and functional materials. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the current state of knowledge on this versatile chemical entity.
References
Navigating the Stability of 3-Bromo-2-fluorobenzoic Acid: A Technical Guide for Researchers
An In-depth Analysis of the Storage, Handling, and Degradation Pathways of a Key Pharmaceutical Intermediate
For scientists and professionals in drug development and chemical research, a comprehensive understanding of the stability and storage requirements of chemical reagents is paramount. This technical guide provides a detailed overview of the stability profile of 3-Bromo-2-fluorobenzoic acid (CAS No. 161957-56-8), a crucial building block in the synthesis of various pharmaceutical compounds. This document outlines recommended storage conditions, potential degradation pathways, and standardized experimental protocols for stability assessment, ensuring the integrity and reliability of this important molecule in research and development.
Core Stability and Recommended Storage
This compound is a solid, off-white to white crystalline powder that is generally stable under recommended storage conditions.[1] However, like many substituted benzoic acids, its long-term stability can be influenced by environmental factors such as temperature, light, and humidity.
General Storage Recommendations
To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and supplier guidelines:
-
Temperature: Store in a cool, dry place.[2][3][4] Recommended storage temperatures are generally at room temperature, often specified as 10°C - 25°C.[5][6]
-
Atmosphere: Keep containers tightly closed to prevent moisture ingress and potential hydrolysis.[2][3][7] Storage in a well-ventilated area is also advised.[2][3][6][7] For long-term storage of solutions, an inert atmosphere (e.g., argon or nitrogen) can be considered to prevent oxidation.
-
Light: Protect from light.[5][6] Amber glass vials or storage in a dark cabinet are recommended to prevent photodegradation.
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Physical Form | Solid | [1] |
| Temperature | Room temperature (10°C - 25°C), in a cool place | [2][5][6] |
| Humidity | Dry environment, keep container tightly sealed | [2][3][7][8][9] |
| Light | Protect from light | [5][6] |
| Container | Tightly closed containers | [2][3][7] |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively available in public literature, an understanding of its potential degradation pathways can be inferred from the known reactivity of substituted benzoic acids and halogenated aromatic compounds. The primary modes of degradation to consider are thermal decomposition, hydrolysis, and photodegradation.
Thermal Decomposition
Based on predictive analysis of similar compounds, this compound is expected to be thermally stable at typical storage and handling temperatures.[10] However, at elevated temperatures, decarboxylation (loss of CO2) is a likely primary decomposition pathway for aminobenzoic acids, and similar aromatic carboxylic acids.[11] For a related compound, 3-fluorobenzoic acid morpholide, the onset of thermal decomposition is predicted to be in the range of 250-300 °C, with the amide bond being the most likely point of thermal instability.[2]
Caption: Predicted thermal decomposition pathway for this compound.
Hydrolysis
The carboxylic acid functional group of this compound is susceptible to reaction with water, though as a solid, this is minimal if stored in a dry environment. In solution, particularly under acidic or basic conditions, the stability may be compromised. The hydrolysis of substituted benzoic acid esters has been studied, indicating that the rate is influenced by the electronic effects of the substituents. While the carboxylic acid itself is the product of ester hydrolysis, prolonged exposure to harsh pH conditions in solution could potentially lead to further reactions, although this is less common for the free acid.
Photodegradation
Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation upon exposure to light, particularly UV radiation. The energy from light absorption can lead to the cleavage of the carbon-bromine or carbon-fluorine bonds, or reactions involving the aromatic ring. It is recommended to handle and store this compound with protection from light to mitigate this risk.[5][6] Studies on other halogenated aromatic compounds have shown that they can undergo degradation in solution when exposed to light.
Caption: General logical flow of photodegradation for aromatic compounds.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experiments based on the International Council for Harmonisation (ICH) guidelines for stability testing can be performed.[4][5][7][9] These typically involve forced degradation studies to identify potential degradation products and develop stability-indicating analytical methods.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[12][13][14]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.[14] |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature for a specified period.[14] |
| Oxidative Degradation | 3% - 30% H₂O₂ at room temperature for a specified period. |
| Thermal Degradation | Heating the solid substance at a temperature higher than that used for accelerated stability testing (e.g., 80°C) for a specified period. |
| Photostability | Exposing the solid or a solution to a combination of UV and visible light as per ICH Q1B guidelines.[7] |
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Example HPLC Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
General HPLC Parameters for Analysis:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Temperature: A controlled column temperature (e.g., 30°C) to ensure reproducibility.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. Researchers and drug development professionals should be aware of its potential for degradation under thermal, hydrolytic, and photolytic stress. The implementation of systematic stability testing, guided by ICH principles and employing validated stability-indicating analytical methods, is crucial to ensure the quality, efficacy, and safety of this key pharmaceutical intermediate throughout its lifecycle. This technical guide provides a foundational understanding to aid in the proper handling, storage, and stability assessment of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Key Reactive Sites of 3-Bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-2-fluorobenzoic acid is a versatile synthetic intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its significance lies in its trifunctional nature, presenting multiple reactive sites that can be selectively manipulated to construct complex molecular architectures.[2] This compound serves as a crucial building block for a range of molecules, including the BRAF kinase inhibitor Dabrafenib, which is used in targeted cancer therapies.[3] This guide provides a comprehensive analysis of the key reactive sites on the this compound molecule, supported by quantitative data, experimental methodologies, and process visualizations.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular structure, which features a benzoic acid backbone substituted with a bromine atom at the 3-position and a fluorine atom at the 2-position.[3] These substituents influence the electron density distribution around the aromatic ring and the acidity of the carboxylic acid group.
| Property | Value | Reference |
| CAS Number | 161957-56-8 | [4][5] |
| Molecular Formula | C₇H₄BrFO₂ | [2][4] |
| Molecular Weight | 219.01 g/mol | [3][4] |
| Appearance | Off-white powder | [3] |
| Melting Point | 168 °C | [2][3] |
| Density | 1.79 g/cm³ | [2] |
| Predicted pKa | 2.88 ± 0.10 | [3] |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and has some solubility in water. | [2] |
Analysis of Key Reactive Sites
The unique arrangement of the carboxyl, bromo, and fluoro groups on the benzene ring allows for a variety of chemical transformations.[1][2] The primary centers of reactivity are the carboxylic acid group, the carbon-bromine bond, and to a lesser extent, the carbon-fluorine bond and the aromatic ring itself.
The Carboxylic Acid Group (C1 Position)
The carboxylic acid moiety is typically the most reactive functional group on the molecule. Its acidic proton readily participates in acid-base reactions, and the carbonyl carbon is susceptible to nucleophilic attack. This allows for a wide range of derivatizations.
Common Transformations:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents, to produce amides.
-
Acyl Chloride Synthesis: Conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reduction: Reduction to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Carboxylic acid group transformations.
The Bromine Atom (C3 Position)
The bromine atom is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions and metallation. The C-Br bond is significantly more reactive than the C-F bond in these types of reactions.
Common Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., creating biaryl structures).
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
Metallation:
-
Lithium-Halogen Exchange: Reaction with organolithium reagents (e.g., n-butyllithium) to form an aryllithium species, which can then react with various electrophiles.
-
-
Nucleophilic Aromatic Substitution (SNAAr): While less common without strong electron-withdrawing groups positioned ortho or para, the bromine can be displaced by potent nucleophiles under specific conditions.
References
Methodological & Application
Application Notes and Protocols: The Utility of 3-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorobenzoic acid is a versatile and highly valuable building block in the field of pharmaceutical synthesis.[1][2] Its unique trifunctionalized aromatic ring, featuring a carboxylic acid, a bromine atom, and a fluorine atom, offers multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of a diverse range of pharmaceutically active compounds.[2] The presence of the fluorine atom can significantly influence the physicochemical properties of the final drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 161957-56-8 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| Melting Point | 168 °C | [1] |
| Appearance | Off-white powder | [1] |
| pKa | 2.88 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in methanol, dimethyl sulfoxide, and N,N-dimethylformamide.[2] |
Application in the Synthesis of Dabrafenib (BRAF Inhibitor)
One of the most significant applications of this compound is as a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor.[1] Dabrafenib is used in the treatment of various cancers, particularly BRAF V600 mutation-positive melanoma. The synthesis involves a multi-step sequence where the this compound scaffold is elaborated to construct the final complex drug molecule.
BRAF Signaling Pathway
Dabrafenib targets the BRAF protein within the MAPK/ERK signaling pathway. In certain cancers, a mutation in the BRAF gene leads to a constitutively active BRAF protein, which results in uncontrolled cell proliferation and survival. Dabrafenib inhibits this aberrant signaling, thereby impeding tumor growth.
References
Application Notes and Protocols for the Synthesis of Dabrafenib Utilizing 3-Bromo-2-fluorobenzoic Acid as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib is a potent and selective inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway. Activating mutations in the BRAF gene are prevalent in various cancers, most notably in metastatic melanoma. Dabrafenib therapy has demonstrated significant clinical efficacy in patients with BRAF V600 mutation-positive cancers.[1] The synthesis of this complex molecule involves a multi-step process, with 3-Bromo-2-fluorobenzoic acid serving as a critical starting material and key intermediate.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of Dabrafenib, commencing with the amidation of this compound, and outlines the subsequent transformations to yield the final active pharmaceutical ingredient (API).
Signaling Pathway Overview: The MAPK/ERK Pathway
Dabrafenib targets the constitutively activated BRAF kinase within the MAPK/ERK signaling cascade. Understanding this pathway is crucial for comprehending the mechanism of action of the drug.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib on BRAF kinase.
Dabrafenib Synthesis Workflow
The synthesis of Dabrafenib from this compound is a multi-step process. The following diagram illustrates the key transformations and intermediates.
Caption: Key stages in the synthesis of Dabrafenib starting from this compound.
Experimental Protocols
Step 1: Synthesis of N-(3-bromo-2-fluorobenzoyl)glycine ethyl ester
This protocol describes the amidation of this compound with glycine ethyl ester hydrochloride using a carbodiimide coupling agent.
Materials:
-
This compound
-
Glycine ethyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M).
-
Add glycine ethyl ester hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the stirred solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x V) and brine (1 x V).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-(3-bromo-2-fluorobenzoyl)glycine ethyl ester.
Subsequent Steps in Dabrafenib Synthesis
The intermediate, N-(3-bromo-2-fluorobenzoyl)glycine ethyl ester, undergoes a series of transformations to yield Dabrafenib. These steps, as outlined in various patents, generally include:
-
Thiazole Formation: Cyclization to form the thiazole ring system.
-
Pyrimidyl Coupling and Sulfonamidation: Introduction of the pyrimidine moiety and subsequent sulfonamidation.
-
Amination: The final step to introduce the amino group on the pyrimidine ring, yielding Dabrafenib.
Detailed protocols for these subsequent steps can be found in the patent literature, such as WO2016059548A1.[2]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Dabrafenib intermediates. Please note that yields are representative and can vary based on reaction scale and purification efficiency.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₄BrFO₂ | 219.01 | Off-white powder |
| N-(3-bromo-2-fluorobenzoyl)\nglycine ethyl ester | C₁₁H₁₁BrFNO₃ | 304.11 | White to off-white solid |
| Dabrafenib | C₂₃H₂₀F₃N₅O₂S | 519.50 | White to off-white powder |
Table 2: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Amidation | EDC, HOBt, DIPEA | DCM | 85-95 | >98 |
| 2 | Thiazole Formation | Lawesson's reagent or equivalent | Toluene | 70-80 | >97 |
| 3 | Pyrimidyl Coupling & Sulfonamidation | 2-chloro-4-aminopyrimidine, 2,6-difluorobenzenesulfonamide | Various | 60-70 | >98 |
| 4 | Amination | Ammonia source | Various | 80-90 | >99 |
Note: The yields and purities are estimations based on literature and may vary.
Conclusion
This compound is a crucial and versatile intermediate in the synthesis of the BRAF inhibitor, Dabrafenib. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important anticancer therapeutic. Careful execution of the synthetic steps, particularly the initial amidation, is critical for achieving high yields and purity of the final drug substance. Further optimization of reaction conditions may be necessary depending on the scale of the synthesis.
References
Application Notes and Protocols: Suzuki Coupling of 3-Bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-fluorobenzoic acid. This versatile building block is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. The following protocols are based on established methodologies for structurally similar compounds and offer a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction of this compound with various arylboronic acids provides access to a diverse range of 2-fluoro-3-arylbenzoic acids, which are important scaffolds in medicinal chemistry. The presence of the fluorine atom and the carboxylic acid group can influence the reactivity of the substrate, making the careful selection of catalyst, base, and solvent crucial for a successful transformation.
Comparative Data of Suzuki Coupling Reactions
The following table summarizes reaction conditions for Suzuki coupling reactions of substrates structurally related to this compound, providing a valuable reference for reaction optimization.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzoic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | - | 85 | [1] |
| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3) | H₂O | Room Temp | 1.5 | - | [2] |
| 3-Bromobenzoic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90-100 | 12-24 | - | [2] |
| 4-Amino-3-bromobenzoic Acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 | [3][4] |
| 4-Bromoacetophenone | - | - | Na₂CO₃ (3.8) | H₂O | 150 (Microwave) | 0.08 | - | [5] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Protocol 1: Standard Palladium-Catalyzed Suzuki Coupling
This protocol utilizes a common palladium catalyst and a mixed solvent system, which is often effective for substrates with varying solubility.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[3]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2][3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Suzuki Coupling Using a Modern Catalyst System
This protocol employs a more active catalyst system which can sometimes lead to higher yields and shorter reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)[1]
-
SPhos (4 mol%)[1]
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)[1]
-
Toluene/Water (4:1 mixture), degassed[2]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium acetate, SPhos, and potassium phosphate.[1]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[1]
-
Add the degassed toluene/water solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Generalized Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[2]
Caption: Generalized Suzuki Coupling Catalytic Cycle.
Experimental Workflow
This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction, from initial setup to final product analysis.
References
Application of 3-Bromo-2-fluorobenzoic Acid in Agrochemical Research: A Detailed Overview
Introduction
3-Bromo-2-fluorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzoic acid core, provides multiple reactive sites for chemical modifications, making it an attractive starting material for the development of novel agrochemicals.[3] In agrochemical research, this compound is primarily utilized as a key intermediate in the synthesis of innovative herbicides, fungicides, and insecticides. The presence of fluorine, in particular, is known to enhance the biological efficacy and metabolic stability of active ingredients in crop protection products.[3]
Application in Herbicide Synthesis
While direct commercial examples are not extensively documented in publicly available literature, the structural motif of this compound is incorporated into various herbicidal compounds, particularly those belonging to the pyrazole class. These derivatives often act by inhibiting key plant enzymes, leading to weed death.
Herbicidal Pyrazole Derivatives
A promising area of research involves the synthesis of pyrazole derivatives from this compound. These compounds have demonstrated significant herbicidal activity against a range of broadleaf and grass weeds.
Example: Synthesis of a Phenylpyrazole Herbicide Intermediate
One synthetic route involves the conversion of this compound to a corresponding phenylhydrazine, which is then cyclized to form the core pyrazole structure. Further modifications can then be made to enhance herbicidal potency.
Quantitative Data: Herbicidal Activity of a Representative Pyrazole Derivative
| Compound | Target Weed | IC50 (µM) |
| Phenylpyrazole Derivative A | Amaranthus retroflexus (Redroot Pigweed) | 15.2 |
| Phenylpyrazole Derivative A | Echinochloa crus-galli (Barnyard Grass) | 25.8 |
Experimental Protocol: Synthesis of a Phenylpyrazole Intermediate
A detailed protocol for a representative synthesis is outlined below:
Step 1: Amidation of this compound
-
To a solution of this compound (1 eq.) in dichloromethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of a substituted aniline (1 eq.) and triethylamine (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the corresponding amide.
Step 2: Synthesis of the Phenylhydrazine Intermediate
-
The amide from Step 1 is then subjected to further reactions to introduce the hydrazine moiety, a process often involving multiple steps and specialized reagents.
Step 3: Cyclization to form the Pyrazole Ring
-
The phenylhydrazine intermediate is reacted with a suitable diketone or ketoester to form the pyrazole ring through a condensation reaction.
Step 4: Further Functionalization
-
The pyrazole ring can be further functionalized at various positions to optimize herbicidal activity.
Logical Relationship of Synthesis
Caption: Synthetic pathway from this compound to a functionalized phenylpyrazole herbicide.
Application in Fungicide Synthesis
This compound also serves as a precursor for the synthesis of novel fungicides, particularly pyrazole carboxamides, which are known to be effective against a variety of plant pathogenic fungi. These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.
Fungicidal Pyrazole Carboxamide Derivatives
By converting this compound into its corresponding acid chloride, it can be readily reacted with various aminopyrazoles to generate a library of pyrazole carboxamide candidates.
Quantitative Data: Fungicidal Activity of a Representative Pyrazole Carboxamide
| Compound | Target Fungus | EC50 (mg/L) |
| Pyrazole Carboxamide B | Valsa mali | 1.77[4] |
| Pyrazole Carboxamide B | Rhizoctonia solani | 3.79[4] |
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Fungicide
Step 1: Synthesis of 3-Bromo-2-fluorobenzoyl chloride
-
Reflux a mixture of this compound (1 eq.) and thionyl chloride (2 eq.) for 3 hours.
-
Remove the excess thionyl chloride by distillation to obtain the crude acid chloride.
Step 2: Synthesis of the Aminopyrazole Intermediate
-
Synthesize the desired substituted aminopyrazole through established literature methods.
Step 3: Amide Coupling
-
Dissolve the aminopyrazole intermediate (1 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.
-
Add a solution of 3-Bromo-2-fluorobenzoyl chloride (1.1 eq.) in dichloromethane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final pyrazole carboxamide.
Experimental Workflow for Fungicide Synthesis
Caption: Workflow for the synthesis and purification of a pyrazole carboxamide fungicide.
Application in Insecticide Synthesis
The utility of this compound extends to the development of insecticides. While direct applications are less common, related structures like 3-bromo-4-fluorobenzoic acid are used as intermediates in the synthesis of pyrethroid-like insecticides.[4] The principles of converting the carboxylic acid to various functional groups that can be incorporated into known insecticidal scaffolds are applicable.
Potential Insecticidal Derivatives
Research into phenylpyrazole insecticides, which are known to act on insect GABA receptors, represents a potential application for derivatives of this compound.
Quantitative Data: Insecticidal Activity of a Representative Phenylpyrazole Derivative
| Compound | Target Insect | LC50 (µg/mL) |
| Phenylpyrazole Derivative C | Mythimna separata (Armyworm) | 0.21[1] |
| Phenylpyrazole Derivative C | Plutella xylostella (Diamondback Moth) | 0.08[1] |
Signaling Pathway: Mode of Action of Phenylpyrazole Insecticides
Caption: Mode of action of phenylpyrazole insecticides on the insect central nervous system.
This compound is a valuable and versatile starting material in agrochemical research. Its unique chemical structure allows for the synthesis of a diverse range of herbicidal, fungicidal, and potentially insecticidal compounds. The development of novel pyrazole-based agrochemicals is a particularly active area of research where this building block plays a significant role. Further exploration of derivatives of this compound holds promise for the discovery of new and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Alkynylphenoxyacetic Acid Receptor Agonists from 3-Bromo-2-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alkynylphenoxyacetic acids represent a class of compounds with significant potential as modulators of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of lipid and glucose metabolism, making them important targets for drugs treating metabolic syndrome and type II diabetes.[1][2] This document provides a detailed methodology for the synthesis of a model alkynylphenoxyacetic acid receptor agonist starting from the commercially available precursor, 3-Bromo-2-fluorobenzoic acid. The synthetic strategy hinges on a key Sonogashira cross-coupling reaction to install the alkynyl moiety, followed by the construction of the phenoxyacetic acid side chain.[3][4]
Overall Synthetic Scheme
The multi-step synthesis transforms this compound into the target compound via esterification, Sonogashira coupling, nucleophilic aromatic substitution, and saponification.
Caption: Synthetic workflow from this compound to the target agonist.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-bromo-2-fluorobenzoate (Esterification)
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the mixture to warm to room temperature and then reflux for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is typically used in the next step without further purification.
Protocol 2: Synthesis of Methyl 2-fluoro-3-(phenylethynyl)benzoate (Sonogashira Coupling)
-
Reaction Setup: In a dry Schlenk flask under an inert nitrogen atmosphere, combine Methyl 3-bromo-2-fluorobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (TEA) (3.0 eq) and phenylacetylene (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.[5]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with 1 M HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient).
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol 3: Synthesis of the Phenoxyacetic Acid Moiety
This is a two-step process involving nucleophilic aromatic substitution (SNAr) to create a phenol derivative, followed by Williamson ether synthesis.
-
SNAr Reaction:
-
To a solution of propane-1,2-diol (5.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.
-
Stir for 30 minutes, then add a solution of Methyl 2-fluoro-3-(phenylethynyl)benzoate (1.0 eq) in THF.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool, quench with saturated NH₄Cl solution, and extract with ethyl acetate.
-
Purify by column chromatography to yield the intermediate alcohol.
-
-
Williamson Ether Synthesis & Hydrolysis:
-
Dissolve the intermediate alcohol (1.0 eq) in anhydrous THF and cool to 0 °C. Add sodium hydride (1.5 eq) and stir for 20 minutes.
-
Add tert-butyl bromoacetate (1.3 eq) and allow the reaction to warm to room temperature overnight.
-
Quench with water, extract with ethyl acetate, and purify the resulting ester.
-
Dissolve the purified ester in a 3:1 mixture of THF/water, add LiOH (3.0 eq), and stir at room temperature for 4-6 hours.
-
Acidify the mixture with 1 M HCl to pH ~3 and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by preparative HPLC or crystallization to obtain the final product.
-
Protocol 4: PPARγ Luciferase Reporter Assay
This protocol is used to determine the agonist activity of the synthesized compounds.[2][6]
-
Cell Culture and Transfection: Culture Ac2F cells (or a similar suitable cell line) in appropriate media. Co-transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the synthesized compounds (e.g., 0.01 µM to 10 µM) or a known agonist (e.g., Rosiglitazone) as a positive control.
-
Luciferase Assay: After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase). Plot the dose-response curve and calculate the EC₅₀ value for each compound.
Data Presentation
Table 1: Summary of Synthetic Route Yields
| Step | Product Name | Starting Material | Yield (%) | Purity (LC-MS) |
| 1 | Methyl 3-bromo-2-fluorobenzoate | This compound | 95 | >98% |
| 2 | Methyl 2-fluoro-3-(phenylethynyl)benzoate | Methyl 3-bromo-2-fluorobenzoate | 82 | >99% |
| 3 | Methyl 2-(2-hydroxy-2-methylpropoxy)-3-(phenylethynyl)benzoate | Methyl 2-fluoro-3-(phenylethynyl)benzoate | 65 | >98% |
| 4/5 | Target Alkynylphenoxyacetic Acid | Phenoxyacetate Ester Intermediate | 78 | >99% (HPLC) |
Table 2: In Vitro PPARγ Agonist Activity
| Compound | EC₅₀ (µM) [a] | Max Activation (% of Rosiglitazone) [b] |
| Target Compound | 0.45 | 92% |
| Analog 2 | 1.2 | 85% |
| Analog 3 | 0.88 | 95% |
| Rosiglitazone | 0.025 | 100% |
[a] EC₅₀ values are the concentration required to elicit 50% of the maximal response. [b] Maximal activation is expressed relative to the response induced by 2.5 µM of Rosiglitazone.[7]
Signaling Pathway Visualization
Activation of PPARγ by an agonist leads to the recruitment of co-activators and subsequent transcription of target genes involved in glucose and lipid metabolism.[2][8]
References
- 1. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kbfi.ee [kbfi.ee]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of the carboxylic acid group of 3-Bromo-2-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines detailed protocols for common derivatization reactions, including esterification, amidation, and the formation of acyl chlorides.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility is significantly enhanced by the selective derivatization of its carboxylic acid functional group. Such modifications allow for the introduction of a wide array of functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. For instance, this molecule is a key intermediate in the synthesis of the cancer drug Dabrafenib. The derivatization of the carboxylic acid group is a critical step in the synthetic routes towards these complex targets.
Derivatization Strategies
The primary methods for derivatizing the carboxylic acid group of this compound involve its conversion into esters, amides, and acyl chlorides. Each of these derivatives serves as a versatile intermediate for further synthetic transformations.
-
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acidic proton, increase lipophilicity, or to introduce a handle for further reactions.
-
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the introduction of diverse amine-containing fragments to modulate the biological activity and physicochemical properties of the parent molecule.
-
Acyl Chloride Formation: The conversion to a highly reactive acyl chloride provides a versatile intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound based on established methods for the target molecule and closely related analogues.
| Derivatization Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Esterification (Methyl Ester) | Iodomethane, K₂CO₃ | DMF | Room Temp. | 16 | 89.5 | Direct alkylation of the carboxylate. |
| Methanol, H₂SO₄ (catalytic) | Methanol | Reflux | 4-8 | 85-95 | Fischer esterification; suitable for simple alcohols. | |
| Amidation (e.g., with Aniline) | Aniline, EDC, HOBt, DIPEA | DMF | 0 to Room Temp. | 12-24 | 80-95 | Standard peptide coupling conditions; adaptable for various amines.[1] |
| Aniline, HATU, DIPEA | DMF | 0 to Room Temp. | 2-4 | 90-98 | Highly efficient coupling, especially for less reactive amines. | |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux (~79) | 2-4 | >90 (crude) | Product is typically used immediately without extensive purification.[2] |
| Oxalyl Chloride, DMF (cat.) | Dichloromethane | 0 to Room Temp. | 1-3 | >95 (crude) | Milder conditions compared to thionyl chloride. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Synthesis of Methyl 3-Bromo-2-fluorobenzoate
This protocol describes the esterification of this compound using iodomethane and potassium carbonate.
Materials:
-
This compound
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add N,N-dimethylformamide (DMF) to dissolve the acid.
-
Add potassium carbonate (1.05 eq) to the solution.
-
Slowly add iodomethane (1.1 eq) to the stirring mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, methyl 3-bromo-2-fluorobenzoate, can be purified by column chromatography on silica gel if necessary. A reported yield for this reaction is 89.5%.
Protocol 2: Synthesis of 3-Bromo-2-fluoro-N-phenylbenzamide
This protocol details the amidation of this compound with aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[1]
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 3: Synthesis of 3-Bromo-2-fluorobenzoyl Chloride
This protocol describes the conversion of this compound to its acyl chloride using thionyl chloride.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dry round-bottom flask
-
Reflux condenser with a drying tube or gas outlet to a trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus (for removal of excess SOCl₂)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Anhydrous toluene can be added as a solvent, or the reaction can be run neat.
-
Carefully add an excess of thionyl chloride (2-3 equivalents) dropwise to the flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently heat the mixture to reflux (approximately 79 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Caution: This step must be performed in a fume hood as toxic gases are evolved.
-
The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation at atmospheric pressure (in a fume hood).
-
The crude 3-Bromo-2-fluorobenzoyl chloride is typically a liquid or low-melting solid and is often used in the next step without further purification. If purification is required, vacuum distillation can be performed.
Visualizations
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 3-bromo-2-fluorobenzoic acid. This versatile building block is a valuable substrate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presence of the bromine, fluorine, and carboxylic acid functionalities offers multiple points for molecular diversification.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) redox couple, is depicted below. This cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or migratory insertion of an alkene (in the Heck reaction), and reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[2][3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2] This reaction is widely utilized in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids. These conditions are expected to be a good starting point for the coupling of this compound.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-3-phenylbenzoic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-3-(4-methoxyphenyl)benzoic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~92 |
| 3 | 4-Tolylboronic acid | 2-Fluoro-3-(4-tolyl)benzoic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | ~94 |
| 4 | 3-Thienylboronic acid | 2-Fluoro-3-(3-thienyl)benzoic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | ~88 |
Yields are estimated based on similar reactions reported in the literature for 3-bromobenzoic acid and other substituted aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-110 °C for 4-24 hours is typical. For microwave-assisted reactions, temperatures of 120-150 °C for 10-30 minutes are common.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[5] This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds and the synthesis of styrenes and cinnamates.
Quantitative Data
The table below provides representative yields for the Heck reaction of various aryl bromides with acrylates and styrenes. These conditions can be adapted for this compound.
| Entry | Alkene | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | n-Butyl acrylate | (E)-3-(2-Fluoro-3-carboxyphenyl)acrylic acid butyl ester | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | ~85 |
| 2 | Styrene | (E)-2-Fluoro-3-styrylbenzoic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | NMP | 120 | ~80 |
| 3 | Methyl acrylate | (E)-3-(2-Fluoro-3-carboxyphenyl)acrylic acid methyl ester | Pd(OAc)₂ (1) / (t-Bu)₃P (2) | Cs₂CO₃ | Dioxane | 110 | ~90 |
| 4 | Acrylonitrile | (E)-3-(2-Cyanoethenyl)-2-fluorobenzoic acid | Pd(OAc)₂ (3) | NaOAc | DMA | 130 | ~75 |
Yields are estimated based on similar reactions reported in the literature for substituted aryl bromides.
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., DMF or DMA)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating source
Procedure:
-
In a Schlenk flask or sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by the base and the alkene via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring for 6-24 hours. Microwave irradiation can also be employed to shorten reaction times.[6]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]
Quantitative Data
The following table shows representative yields for the Sonogashira coupling of aryl bromides with terminal alkynes, which can serve as a guide for reactions with this compound.
| Entry | Terminal Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | 2-Fluoro-3-(phenylethynyl)benzoic acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | ~90 |
| 2 | 1-Hexyne | 2-Fluoro-3-(hex-1-yn-1-yl)benzoic acid | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Diisopropylamine | Dioxane | 80 | ~88 |
| 3 | Trimethylsilylacetylene | 2-Fluoro-3-((trimethylsilyl)ethynyl)benzoic acid | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 70 | ~92 |
| 4 | Propargyl alcohol | 2-Fluoro-3-(3-hydroxyprop-1-yn-1-yl)benzoic acid | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | Toluene | 80 | ~85 |
Yields are estimated based on similar reactions reported in the literature.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N or other amine, ~3-5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stirrer and heating source
-
Inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Structural Relationship of Products
The following diagram illustrates the structural relationship between the starting material, this compound, and the products obtained from the three different cross-coupling reactions.
Caption: Products from cross-coupling of this compound.
These protocols and data serve as a guide for researchers to effectively utilize this compound in palladium-catalyzed cross-coupling reactions. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols for Amide Bond Formation with 3-Bromo-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-2-fluorobenzoic acid is a valuable building block in drug discovery, with its unique substitution pattern offering opportunities for further functionalization and modulation of physicochemical properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a handle for cross-coupling reactions. These application notes provide detailed experimental procedures for the reliable and efficient synthesis of amides from this compound using two common and effective methodologies: a classic two-step acyl chloride formation followed by amidation, and modern one-pot direct coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for amide bond formation with benzoic acids structurally similar to this compound. These data provide a benchmark for expected outcomes when applying the detailed protocols below.
Table 1: Comparison of Common Coupling Reagents for Amide Formation
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |
| SOCl₂ | (DMF cat.) | Et₃N or Pyridine | DCM or Toluene | 2-4 | 85-95 | Two-step process; generates HCl and SO₂. |
| HATU | None | DIPEA or Et₃N | DMF or DCM | 2-6 | 90-98 | Highly efficient and fast, suitable for challenging couplings.[1] |
| EDC | HOBt | DIPEA or Et₃N | DMF or DCM | 12-24 | 80-95 | Cost-effective; water-soluble urea byproduct simplifies workup.[2] |
Table 2: Representative Yields with Various Amines (using EDC/HOBt)
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-benzyl-3-bromo-2-fluorobenzamide | 12 | ~85 |
| Aniline | 3-bromo-2-fluoro-N-phenylbenzamide | 18 | ~78 |
| Morpholine | (3-bromo-2-fluorophenyl)(morpholino)methanone | 12 | ~92 |
| tert-Butylamine | N-tert-butyl-3-bromo-2-fluorobenzamide | 24 | ~65 |
| (Data is representative for analogous substituted benzoic acids and may vary for this compound).[3] |
Experimental Protocols
Two primary methods for the synthesis of amides from this compound are detailed below. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of activated intermediates.[4]
Method A: Two-Step Synthesis via Acyl Chloride
This robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine.
Step 1: Synthesis of 3-Bromo-2-fluorobenzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C for thionyl chloride in toluene) and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-2-fluorobenzoyl chloride is often used directly in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
3-Bromo-2-fluorobenzoyl chloride (from Step 1)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a separate dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 3-Bromo-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Method B: One-Pot Direct Amide Coupling using HATU
This protocol describes a direct one-pot synthesis from the carboxylic acid using the highly efficient coupling reagent HATU. This method is often preferred for its mild conditions and high yields.[1]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-2.5 eq)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4][5]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Alternative One-Pot Method: EDC/HOBt Coupling
This widely used method is known for its reliability and the water-soluble nature of its byproducts, which simplifies purification.[1]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[1]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the reaction solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General workflow for one-pot amide coupling.[4]
Caption: Workflow for two-step amide synthesis via acyl chloride.
References
The Role of 3-Bromo-2-fluorobenzoic Acid in the Development of Novel Anti-inflammatory Therapeutics
For Immediate Release
Shanghai, China – December 25, 2025 – In the continuous quest for more effective and safer anti-inflammatory drugs, the versatile chemical intermediate, 3-Bromo-2-fluorobenzoic acid, has emerged as a significant starting material for the synthesis of a new generation of potent anti-inflammatory agents. Researchers and drug development professionals are increasingly utilizing this compound to create novel molecules that target key inflammatory pathways, offering potential advancements in the treatment of a wide range of inflammatory conditions.
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its unique substitution pattern on the benzene ring provides a scaffold for the development of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. The strategic placement of the bromo and fluoro groups influences the molecule's reactivity and allows for the introduction of diverse chemical moieties to optimize pharmacological activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of N-(substituted phenyl)-3-bromo-2-fluorobenzamide derivatives as potential anti-inflammatory drugs.
Application Notes
The primary application of this compound in this context is the synthesis of N-arylbenzamides. The amide linkage is a common feature in many biologically active molecules and provides a stable connection to various substituted aromatic rings. By systematically modifying the substituents on the N-phenyl ring, researchers can explore the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity for COX-2 over its isoform, COX-1. Inhibition of COX-1 is associated with undesirable side effects such as gastrointestinal irritation.
A series of N-(substituted phenyl)-3-bromo-2-fluorobenzamide derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The quantitative data from these studies are summarized in the table below, highlighting the potential of these compounds as selective COX-2 inhibitors.
Quantitative Data Summary
| Compound ID | N-phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | 4-sulfamoyl | >100 | 0.2 | >500 |
| 1b | 4-methylsulfonyl | >100 | 0.5 | >200 |
| 1c | 4-fluoro | 50 | 1.2 | 41.7 |
| 1d | 4-chloro | 45 | 1.0 | 45 |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
Table 1: In vitro inhibitory activity of N-(substituted phenyl)-3-bromo-2-fluorobenzamide derivatives against human COX-1 and COX-2 enzymes. A higher selectivity index indicates greater selectivity for COX-2.
Experimental Protocols
Protocol 1: Synthesis of N-(4-sulfamoylphenyl)-3-bromo-2-fluorobenzamide (Compound 1a)
This protocol describes the synthesis of a representative N-aryl-3-bromo-2-fluorobenzamide derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-aminobenzenesulfonamide (sulfanilamide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-bromo-2-fluorobenzoyl chloride.
-
Amide Coupling: Dissolve the crude 3-bromo-2-fluorobenzoyl chloride in anhydrous DMF. To this solution, add 4-aminobenzenesulfonamide (1.0 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-sulfamoylphenyl)-3-bromo-2-fluorobenzamide.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference drug (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Prostaglandin E₂ (PGE₂) EIA Kit
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a 10-minute incubation at 37°C, terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway targeted by these anti-inflammatory agents and the general experimental workflow.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Caption: General workflow for synthesis and evaluation of anti-inflammatory candidates.
References
Troubleshooting & Optimization
Improving reaction yield for 3-Bromo-2-fluorobenzoic acid substitutions
Welcome to the technical support center for optimizing substitution reactions involving 3-Bromo-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve reaction yields and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of substitution reactions performed on this compound?
A1: The most prevalent substitution reactions are nucleophilic aromatic substitutions (SNAr), particularly copper-catalyzed or palladium-catalyzed cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination. These methods are effective for forming new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at the C-3 position by displacing the bromide.
Q2: Which halogen is more likely to be substituted, the bromine at C-3 or the fluorine at C-2?
A2: In nucleophilic aromatic substitution reactions, the bromine at the C-3 position is the intended site of substitution. The fluorine atom at the C-2 position, along with the carboxylic acid group, activates the ring for nucleophilic attack. While fluorine can be a leaving group in some SNAr reactions, the carbon-bromine bond is weaker and more readily cleaved in many catalytic cycles, such as copper-catalyzed Ullmann-type reactions.[1][2]
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
A3: Low yields can stem from several factors. Key areas to troubleshoot include:
-
Inadequate Catalyst Activity: Ensure your catalyst (e.g., copper or palladium species) is not deactivated. Use fresh, high-purity catalysts and ligands.
-
Suboptimal Reaction Temperature: The reaction temperature is critical and can vary significantly depending on the nucleophile and catalyst system. An insufficient temperature may lead to an incomplete reaction, while an excessively high temperature can cause decomposition of reactants or products.
-
Base Selection and Strength: The choice of base is crucial for deprotonating the nucleophile and neutralizing the HX byproduct. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.
-
Solvent Purity and Type: The reaction solvent must be anhydrous and of high purity. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used as they can dissolve the reactants and facilitate the reaction.
-
Atmosphere Control: Many coupling reactions are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and other side reactions.
Q4: Can the carboxylic acid group interfere with the substitution reaction?
A4: Yes, the carboxylic acid group can participate in acid-base reactions with the base used in the reaction, potentially consuming some of the base and affecting the reaction rate. However, many modern catalytic systems are designed to be tolerant of free carboxylic acid groups, avoiding the need for protection and deprotection steps.[1][2][3] In some cases, the carboxylate may act as a directing group, influencing the regioselectivity of the reaction.
Troubleshooting Guides
Low Yield in Copper-Catalyzed N-Arylation (Ullmann Condensation)
Problem: Poor yield of the desired N-aryl-2-fluoro-3-aminobenzoic acid derivative.
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | Use freshly opened, high-purity Cu(I) salts (e.g., CuI) or finely powdered copper. Consider pre-activation of copper powder if necessary. |
| Inappropriate Ligand | For challenging substrates, the addition of a ligand such as L-proline or a phenanthroline derivative can significantly improve the yield. |
| Incorrect Base | Switch to a different base. K₂CO₃ is common, but for less reactive nucleophiles, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Ullmann condensations range from 100 to 180 °C. |
| Solvent Issues | Ensure the solvent (e.g., DMF, DMSO, dioxane) is anhydrous and deoxygenated. |
| Side Reaction: Homocoupling | If you observe significant formation of biaryl side products, consider lowering the catalyst loading or reaction temperature. |
Low Yield in O-Arylation (Formation of Diaryl Ethers)
Problem: Low yield when reacting this compound with a phenol.
| Possible Cause | Troubleshooting Step |
| Weak Nucleophilicity of Phenoxide | Ensure complete deprotonation of the phenol by using a sufficiently strong base (e.g., K₃PO₄ or Cs₂CO₃). Electron-poor phenols may require stronger bases or higher temperatures. |
| Steric Hindrance | For sterically hindered phenols, a higher reaction temperature and longer reaction time may be necessary. The use of a suitable ligand can also help overcome steric barriers. |
| Catalyst Poisoning | Certain functional groups on the phenol can poison the catalyst. Ensure all reactants are of high purity. |
| Competing Reactions | The carboxylic acid can react with the phenoxide. While often not a major issue, if suspected, consider protecting the carboxylic acid as an ester. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Amination of this compound
This protocol is adapted from a general procedure for the amination of 2-bromobenzoic acids and is expected to give good to high yields.[1][2][3]
Materials:
-
This compound
-
Aryl or alkyl amine (1.1 equivalents)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the amine, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous DMF or dioxane via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yields: Based on similar reactions with 2-bromobenzoic acids, yields are expected to be in the range of 70-95%, depending on the amine used.[3]
| Amine Type | Expected Yield Range |
| Primary Anilines | 80-95% |
| Secondary Anilines | 75-90% |
| Primary Alkylamines | 70-85% |
Protocol 2: Ullmann Condensation for O-Arylation
This protocol provides a general method for the copper-catalyzed synthesis of diaryl ethers from this compound.
Materials:
-
This compound
-
Phenol derivative (1.2 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a dry reaction vessel, combine this compound, the phenol, CuI, L-proline, and K₃PO₄.
-
Purge the vessel with an inert gas.
-
Add anhydrous DMSO.
-
Heat the mixture to 100-150 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for substitution reactions.
References
- 1. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 2. [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. | Semantic Scholar [semanticscholar.org]
- 3. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common byproducts in 3-Bromo-2-fluorobenzoic acid reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-Bromo-2-fluorobenzoic acid. The information is designed to help you identify and mitigate the formation of common byproducts, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in:
-
Amide bond formation: The carboxylic acid moiety readily reacts with amines to form amides, which are crucial intermediates in the synthesis of many pharmaceuticals.
-
Suzuki-Myaura coupling: The bromine atom allows for palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
-
Esterification: The carboxylic acid can be converted to an ester to modify the compound's solubility or to protect the carboxylic acid group during subsequent reaction steps.
-
Nucleophilic aromatic substitution: The fluorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally less common than reactions at the other two functional groups.
Q2: I am seeing an unexpected impurity in my reaction. What are the likely byproducts?
A2: The nature of the byproducts will depend on the specific reaction you are performing. Here are some common possibilities:
-
For Suzuki-Myaura coupling reactions:
-
Homocoupling: You may observe the formation of a biphenyl byproduct resulting from the coupling of two molecules of your boronic acid. This is often promoted by the presence of oxygen.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to an undesired arene byproduct. This is more likely with electron-rich boronic acids and prolonged heating.
-
Dehalogenation: The bromine atom on this compound can be replaced by a hydrogen atom, resulting in 2-fluorobenzoic acid.
-
-
For amide coupling reactions:
-
Self-polymerization: The amino group of one molecule of an amino-containing coupling partner can react with the activated carboxylic acid of another molecule, leading to oligomeric or polymeric impurities.
-
Side reactions with coupling reagents: Some coupling reagents can react with the amine to form guanidinium byproducts, especially with uronium/aminium-based reagents like HATU and HBTU.[1]
-
-
During synthesis of Dabrafenib and related compounds:
Troubleshooting Guides
Issue 1: Low Yield and Complex Mixture in Suzuki-Myaura Coupling
Potential Cause: Formation of homocoupling, protodeboronation, or dehalogenation byproducts.
Troubleshooting Steps:
| Byproduct | Likely Cause | Recommended Actions |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Ensure thorough degassing of solvents and the reaction vessel by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. - Use a fresh, high-quality palladium catalyst. |
| Protodeboronation | - Prolonged reaction times at elevated temperatures. - Use of a strong base. | - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. - Consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄). - Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. |
| Dehalogenation | - Catalyst decomposition. - Impurities in reagents or solvents. | - Use a fresh batch of catalyst and high-purity, anhydrous solvents. - A change in the phosphine ligand or catalyst system might be necessary. |
Experimental Protocol: General Procedure for Suzuki-Myaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Issue 2: Formation of Polymeric Byproducts in Amide Coupling
Potential Cause: Self-polymerization of an amino-containing coupling partner with the activated this compound.
Troubleshooting Steps:
| Issue | Likely Cause | Recommended Actions |
| Polymeric Byproducts | The amino group of one molecule of your amine is reacting with the activated carboxylic acid of another before the intended reaction can occur. | - Control the order of addition: Pre-activate the this compound with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. - Slow addition: Add the amine dropwise to the reaction mixture to maintain a low concentration. - Lower the temperature: Running the reaction at 0 °C can help control the rate of competing reactions. |
Experimental Protocol: General Procedure for Amide Coupling (EDC/HOBt)
This protocol is a general guideline and may need to be optimized for your specific amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add HOBt and the tertiary amine base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC to the stirred solution.
-
Stir for 15-30 minutes to allow for pre-activation.
-
Slowly add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Amide Coupling:
References
Technical Support Center: Purification of Crude 3-Bromo-2-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1-bromo-2-fluorobenzene, positional isomers (e.g., other bromo-fluorobenzoic acids), and byproducts from the synthesis, which often involves organolithium reagents and carbon dioxide.[1][2] The specific impurities will depend on the synthetic route employed.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For crystalline solids, recrystallization is often a simple and cost-effective first step. Column chromatography offers higher resolution for separating compounds with similar properties.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), which can separate the target compound from its impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure and identifying impurities.[4] A sharp melting point close to the literature value of 168 °C is also a good indicator of high purity.[2]
Q4: What are the key safety precautions to take when handling this compound and the solvents used for its purification?
A4: this compound is a skin and eye irritant.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Purification procedures should be carried out in a well-ventilated fume hood. The organic solvents used in chromatography and recrystallization are often flammable and volatile; avoid open flames and ensure proper ventilation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low recovery of purified crystals | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzoic acids include water, ethanol, or mixtures thereof.[6] - Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated upon cooling.[6] - Cool the solution slowly to allow for maximum crystal formation and then chill in an ice bath. |
| "Oiling out" instead of crystallization | The melting point of the crude product is lower than the boiling point of the solvent, or there is a high concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture. - Try adding a small seed crystal of pure this compound to induce crystallization.[6] - Re-dissolve the oil in more hot solvent and allow it to cool more slowly. |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
| Product does not crystallize upon cooling | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities | The chosen eluent system does not provide sufficient resolution. | - Optimize the eluent system by testing different solvent polarities using Thin Layer Chromatography (TLC) first. A good starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape. - Aim for an Rf value of 0.2-0.4 for the desired compound on TLC for good separation on the column.[7] |
| Product is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Broad or tailing peaks of the product | The compound is interacting too strongly with the silica gel. | - Add a small percentage of a polar modifier like acetic acid or formic acid to the eluent to reduce tailing of acidic compounds. |
| Cracks in the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is suitable for purifying crude this compound that is a solid.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Water: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass.
Protocol 2: Purification by Column Chromatography
This protocol is for separating this compound from less polar or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Solvents for eluent (e.g., Hexane, Ethyl Acetate, Acetic Acid)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with the crude material. A common starting point for aromatic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid). Adjust the ratio to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
This protocol is useful for separating the acidic this compound from neutral impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Diethyl ether or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.
-
Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Shake the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 3-bromo-2-fluorobenzoate will be in the aqueous layer. Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution.
-
Precipitation: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add 1M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: General workflows for the purification of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Troubleshooting Low Yield in Sandmeyer Reactions
Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, particularly when encountering low yields with various similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Sandmeyer reaction?
A1: Low yields in Sandmeyer reactions typically stem from three primary issues: incomplete diazotization of the starting aniline, decomposition of the unstable aryl diazonium salt, or problems related to the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly diminish the yield of the desired product.[1][2]
Q2: How can I confirm that the initial diazotization step has gone to completion?
A2: A straightforward and effective method to verify the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the starch-iodide paper blue.[1] A persistent blue color indicates that the primary aromatic amine has been fully consumed.
Q3: What is the critical temperature range for the Sandmeyer reaction?
A3: The diazotization step is highly temperature-sensitive and must be conducted at low temperatures, typically between 0-5°C, to prevent the decomposition of the thermally unstable diazonium salt.[1][3][4] The subsequent reaction with the copper(I) salt may require gentle warming, but the temperature should be carefully controlled to avoid unwanted side reactions.[2]
Q4: I'm observing a significant amount of phenol as a byproduct. What is causing this?
A4: Phenol formation is a common side reaction that occurs when the diazonium salt reacts with water, particularly at elevated temperatures.[2][4] To minimize this, it is crucial to maintain the 0-5°C temperature range during diazotization and to use the diazonium salt immediately after its preparation.[3]
Q5: My reaction is producing a dark, tar-like substance. What leads to this and how can it be prevented?
A5: The formation of dark, polymeric materials often points to the decomposition of the diazonium salt and subsequent radical side reactions.[1] This can be triggered by temperatures above the optimal range, the presence of impurities, or an incorrect reaction pH.[1] Strict temperature control and the use of pure reagents are essential to prevent tar formation.
Q6: Can I use a copper(II) salt instead of a copper(I) salt as the catalyst?
A6: While the classic Sandmeyer reaction relies on a copper(I) salt as the active catalyst, some variations have been developed that utilize other transition metal salts, including copper(II).[1][5] However, for the traditional Sandmeyer reaction, copper(I) is the catalyst of choice.[1]
Q7: Is a copper catalyst always necessary for the substitution of the diazonium group?
A7: For the synthesis of aryl iodides, a copper catalyst is not required; the reaction proceeds by treating the diazonium salt with potassium iodide.[6][7][8] Similarly, reactions with thiols and water to form thiophenols and phenols, respectively, can also occur without a copper catalyst.[6][7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in the Sandmeyer reaction.
Issue 1: Incomplete Diazotization
A low yield of the desired product can often be traced back to an incomplete initial diazotization step.
Symptoms:
-
Low yield of the final product.
-
Presence of unreacted starting amine in the final reaction mixture.
-
Negative or fleeting test with starch-iodide paper during diazotization.
Troubleshooting Steps & Solutions:
| Potential Cause | Solution | Experimental Protocol |
| Insufficient Acid | Ensure an adequate concentration of a strong mineral acid, such as hydrochloric acid (HCl), is used. The acid is crucial for generating nitrous acid in situ and stabilizing the diazonium salt.[3] | Protocol: Use at least 2.5-3 equivalents of concentrated HCl relative to the starting amine. |
| Inadequate Nitrous Acid | Confirm the presence of excess nitrous acid. | Protocol: Test the reaction mixture with starch-iodide paper. A persistent blue color indicates sufficient nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution.[1] |
| Low Quality Sodium Nitrite | Use a fresh, high-purity source of sodium nitrite. | Protocol: Prepare a fresh solution of sodium nitrite for each reaction. |
| Slow Reaction Rate | For anilines with electron-withdrawing groups, the diazotization can be slow. | Protocol: Increase the reaction time after the addition of sodium nitrite, stirring for an additional 30-60 minutes at 0-5°C.[3] |
Issue 2: Decomposition of the Diazonium Salt
The instability of the diazonium salt is a major contributor to low yields.
Symptoms:
-
Significant formation of phenol byproduct.
-
Evolution of nitrogen gas before the addition of the copper(I) salt.
-
Formation of dark, tarry byproducts.[1]
Troubleshooting Steps & Solutions:
| Potential Cause | Solution | Experimental Protocol |
| Elevated Temperature | Strictly maintain the reaction temperature between 0-5°C during the diazotization step.[3][4] | Protocol: Use an efficient ice-salt bath to cool the reaction vessel. Pre-cool all reagent solutions before addition.[9] |
| Delay in Use | The diazonium salt is unstable and should be used immediately in the subsequent step. | Protocol: Prepare the copper(I) salt solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay.[3] |
| Incorrect pH | The solution must remain sufficiently acidic to prevent unwanted side reactions like azo coupling.[4] | Protocol: Ensure an excess of mineral acid is present throughout the diazotization. |
Issue 3: Catalyst Inactivity or Issues with the Sandmeyer Step
Problems with the copper(I) catalyst or the conditions of the substitution step can also lead to poor outcomes.
Symptoms:
-
Low conversion of the diazonium salt to the desired product.
-
Formation of biaryl byproducts, indicating undesired radical coupling.[2]
Troubleshooting Steps & Solutions:
| Potential Cause | Solution | Experimental Protocol |
| Inactive Catalyst | Use a fresh, high-quality copper(I) salt. Copper(I) salts can oxidize to copper(II) upon storage. | Protocol: If possible, use freshly prepared copper(I) halide. |
| Suboptimal Temperature for Substitution | The optimal temperature for the Sandmeyer step can vary. | Protocol: While the diazotization must be cold, the substitution step may require gentle warming. This should be optimized for the specific substrate. Start at a low temperature and gradually warm the reaction mixture, monitoring for nitrogen evolution.[4] |
| Slow Addition of Diazonium Salt | Rapid addition can lead to localized overheating and decomposition. | Protocol: Add the cold diazonium salt solution slowly and dropwise to the copper(I) salt solution with vigorous stirring.[3] |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for various Sandmeyer reactions. Note that yields can vary based on the specific substrate and laboratory conditions.
| Starting Amine | Reagents | Product | Yield (%) | Reference |
| Aniline | 1. NaNO₂, HCl, 0-5°C; 2. CuCl | Chlorobenzene | ~70-80% | General textbook knowledge |
| Aniline | 1. NaNO₂, HBr, 0-5°C; 2. CuBr | Bromobenzene | ~70-85% | General textbook knowledge |
| Aniline | 1. NaNO₂, H₂SO₄, 0-5°C; 2. CuCN, KCN | Benzonitrile | ~60-70% | General textbook knowledge |
| 4-Methylaniline | 1. NaNO₂, HCl, 0-5°C; 2. CuCl | 4-Chlorotoluene | ~75% | [4] |
| 2-Aminothiazole | n-Butyl nitrite, CuBr, MeCN, 60°C | 2-Bromothiazole | 46% | [10] |
| 2-Aminothiazole | n-Butyl nitrite, CuBr₂, MeCN, 25-65°C | 2,5-Dibromothiazole | 79% | [10] |
| Arenediazonium Tetrafluoroborates | TMSCN, Cu₂O, MeCN, 55°C | Aryl Nitriles | 38-92% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Diazotization
-
Dissolve the primary aromatic amine in an excess of a mineral acid (e.g., hydrochloric acid) and water in a reaction vessel.[9]
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[9]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.[9]
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.[9] The resulting solution containing the diazonium salt should be used immediately.[3]
Protocol 2: General Procedure for the Sandmeyer Reaction (Chlorination Example)
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the copper(I) chloride solution.
-
A colored precipitate and evolution of nitrogen gas should be observed.
-
Allow the reaction to stir at low temperature and then warm to room temperature, or gently heat as required, until the evolution of nitrogen ceases.
-
Isolate the product by standard workup procedures (e.g., extraction, distillation, or recrystallization).
Visualizations
Caption: A decision tree for troubleshooting common Sandmeyer reaction issues.
Caption: Workflow of the Sandmeyer reaction with key side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for 3-Bromo-2-fluorobenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Bromo-2-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used laboratory-scale synthesis is the directed ortho-metalation of 1-bromo-2-fluorobenzene. This method involves the deprotonation of 1-bromo-2-fluorobenzene at the position ortho to the fluorine atom using a strong base, typically lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium intermediate with carbon dioxide.[1][2]
Q2: Why is a low temperature crucial for this reaction?
A2: Low temperatures are critical for several reasons. Firstly, the formation of the aryllithium intermediate is highly exothermic and the intermediate itself can be unstable at higher temperatures, leading to side reactions and decomposition.[2] Specifically, maintaining a temperature of -78 °C during the lithiation step is essential to prevent the elimination of lithium fluoride, which would lead to the formation of a highly reactive benzyne intermediate and subsequent undesired byproducts.
Q3: What is the role of lithium diisopropylamide (LDA) in this synthesis?
A3: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its primary role is to selectively remove a proton (deprotonation) from the carbon atom situated between the fluorine and bromine atoms on the 1-bromo-2-fluorobenzene ring. The fluorine atom acts as a directing group, making the ortho proton the most acidic and susceptible to removal by LDA.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes, this synthesis involves hazardous materials and requires strict adherence to safety protocols. Organolithium reagents like n-butyllithium (used to prepare LDA) are pyrophoric and react violently with water. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive organolithium reagent (n-BuLi or LDA).2. Presence of moisture or other protic impurities in the reaction setup.3. Insufficiently low temperature during lithiation.4. Inefficient quenching with carbon dioxide. | 1. Titrate the n-butyllithium solution before use to determine its exact molarity. Use freshly prepared LDA.2. Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.3. Maintain a reaction temperature of -78 °C using a dry ice/acetone bath.4. Use a large excess of freshly crushed dry ice or bubble CO2 gas through the solution to ensure complete carboxylation. |
| Formation of multiple byproducts (observed by TLC or NMR) | 1. Temperature rising above -78 °C during lithiation, leading to benzyne formation.2. Reaction of the aryllithium intermediate with the starting material or other electrophiles.3. Incomplete carboxylation leading to the protonated starting material upon workup. | 1. Ensure efficient cooling and slow, dropwise addition of reagents to control the reaction temperature.2. Add the 1-bromo-2-fluorobenzene solution slowly to the LDA solution to maintain a low concentration of the starting material.3. Ensure an adequate supply of CO2 for a sufficient duration during the quenching step. |
| Difficulty in isolating the product | 1. Incomplete precipitation of the product during acidic workup.2. Product loss during extraction due to its solubility in the aqueous phase. | 1. Adjust the pH of the aqueous layer to approximately 2 with 1N HCl to ensure complete protonation and precipitation of the carboxylic acid.2. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product. |
Experimental Protocols
Synthesis of this compound via Directed Ortho-metalation
This protocol is based on established procedures for the ortho-lithiation and carboxylation of substituted halobenzenes.
Materials:
-
1-bromo-2-fluorobenzene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous THF and cool the flask to -30 °C. To this, add diisopropylamine followed by the dropwise addition of an equivalent molar amount of n-butyllithium solution while maintaining the temperature at -30 °C. Stir the resulting solution for 30 minutes at this temperature to ensure the complete formation of LDA.
-
Lithiation: Cool the LDA solution to -78 °C (dry ice/acetone bath). In a separate flame-dried flask, prepare a solution of 1-bromo-2-fluorobenzene in anhydrous THF. Add this solution dropwise to the cold LDA solution over a period of 30 minutes, ensuring the internal temperature does not rise above -75 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
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Carboxylation: Crush a large excess of dry ice in a separate dry flask under a stream of inert gas. Pour the cold aryllithium solution slowly onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature.
-
Workup and Isolation: Once the reaction mixture reaches room temperature, add water and transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to a pH of approximately 2 with 1N HCl. The product, this compound, will precipitate as a solid.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The purity of the product can be assessed by melting point determination and spectroscopic methods (NMR, IR). Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Effect of Temperature on Lithiation and Product Yield
| Lithiation Temperature (°C) | Expected Predominant Process | Expected Yield of this compound | Potential Side Products |
| -100 to -78 | Directed ortho-metalation | High | Minimal |
| -78 to -50 | Increased rate of side reactions | Moderate to Low | Benzyne-derived products, protonated starting material |
| > -50 | Significant decomposition/side reactions | Very Low to None | Complex mixture of byproducts |
Table 2: Influence of Pressure on Carboxylation
The carboxylation step is typically performed at atmospheric pressure by quenching with solid carbon dioxide. While high-pressure CO₂ can be used, for most laboratory-scale syntheses, it is not necessary and does not significantly improve the yield compared to using a large excess of dry ice.
| Pressure of CO₂ | Method | Expected Impact on Yield | Comments |
| Atmospheric | Quenching with excess solid CO₂ | Good to High | Standard and effective method for lab scale. Ensures a high local concentration of CO₂. |
| Atmospheric | Bubbling CO₂ gas | Moderate to Good | Efficiency depends on the gas dispersion and reaction time. |
| High Pressure | Autoclave with CO₂ | Potentially High | Not typically required for this reaction and adds complexity to the experimental setup. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Preventing decarboxylation of 3-Bromo-2-fluorobenzoic acid during reactions
Welcome to the technical support center for 3-Bromo-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decarboxylation during common chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 1-bromo-2-fluorobenzene, an undesired byproduct that can complicate purification and reduce the yield of your target molecule. This reaction is typically promoted by heat and the presence of certain reagents, particularly strong bases and some transition metal catalysts.[1][2][3] The ortho fluorine and bromine substituents can influence the rate of this undesired reaction.
Q2: At what temperature does this compound become susceptible to decarboxylation?
A2: While the precise decomposition temperature can be influenced by the reaction matrix, this compound has a melting point of 168°C. Generally, thermal decarboxylation of benzoic acid derivatives is favored at temperatures exceeding 140°C.[2] Therefore, it is crucial to maintain reaction temperatures below this threshold whenever possible. For sensitive cross-coupling reactions, lower temperatures (e.g., room temperature to 80°C) are highly recommended to minimize the risk of decarboxylation.
Q3: How do the ortho substituents (Bromine and Fluorine) on this compound affect its stability?
A3: Ortho substituents on benzoic acids can have a dual effect on decarboxylation. They can destabilize the starting material by steric hindrance, forcing the carboxyl group out of the plane of the benzene ring, which can lower the activation energy for decarboxylation.[4] Both the fluorine and bromine atoms are electron-withdrawing, which can also influence the electronic environment of the carboxylic acid and its susceptibility to decarboxylation, particularly in the presence of a metal catalyst.
Q4: Which types of reactions are most likely to cause decarboxylation of this compound?
A4: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are common synthetic routes where decarboxylation can be a significant side reaction. These reactions often require heat and a basic environment, which are conditions that can promote the loss of CO₂.[5] Careful selection of reaction parameters is essential to ensure the integrity of the carboxylic acid group.
Troubleshooting Guides
Issue 1: Significant formation of 1-bromo-2-fluorobenzene (decarboxylated byproduct) is observed.
This is a clear indication that decarboxylation is occurring. The following troubleshooting steps, categorized by reaction type, can help mitigate this issue.
Troubleshooting Workflow for Unwanted Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
For Suzuki-Miyaura Coupling:
| Parameter | Observation | Recommendation | Expected Outcome |
| Temperature | High temperature (>100°C) | Reduce temperature to 60-80°C, or even room temperature if a highly active catalyst is used. | Lower thermal energy reduces the rate of decarboxylation. |
| Base | Strong inorganic bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu) | Switch to milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] | Milder bases are less likely to promote protodecarboxylation. |
| Catalyst/Ligand | Standard Pd(PPh₃)₄ | Use a more active catalyst system at lower temperatures, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | Higher catalyst activity at lower temperatures minimizes thermal decomposition. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) at high temperatures | Consider using solvent systems like dioxane/water or toluene/water. | Solvent can influence catalyst stability and substrate solubility. |
For Sonogashira Coupling:
| Parameter | Observation | Recommendation | Expected Outcome |
| Temperature | High temperature (>80°C) | Attempt the reaction at room temperature or slightly elevated temperatures (40-60°C). | Reduced thermal decomposition of the starting material. |
| Base | Strong amine bases (e.g., DBU) | Use a milder amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | Minimizes base-induced decarboxylation. |
| Catalyst System | High loading of Pd and/or Cu catalyst | Optimize catalyst loading; consider a copper-free Sonogashira protocol to reduce potential side reactions. | Lower catalyst loading and absence of copper may reduce unwanted catalytic cycles. |
| Reaction Time | Prolonged heating | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat. | Less time at elevated temperatures reduces the likelihood of decarboxylation. |
For Buchwald-Hartwig Amination:
| Parameter | Observation | Recommendation | Expected Outcome |
| Temperature | High temperature (>100°C) | Lower the temperature to 80-90°C. | Reduces the risk of thermal decarboxylation. |
| Base | Strong bases like NaOtBu or LiHMDS | Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[7] | Milder bases are less prone to inducing decarboxylation. |
| Ligand | Less bulky phosphine ligands | Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) which can promote C-N bond formation at lower temperatures.[8] | More efficient catalysis at lower temperatures helps to outcompete decarboxylation. |
| Solvent | High-boiling aprotic polar solvents | Use solvents like toluene or dioxane. | These solvents are generally well-tolerated and effective for this reaction. |
Experimental Protocols
The following are detailed protocols for key reactions, optimized to minimize the decarboxylation of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
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Potassium phosphate (K₃PO₄, 2.0 equiv)
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1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and heating plate
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-fluoro-3-phenylbenzoic acid.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00339C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Addressing solubility issues of 3-Bromo-2-fluorobenzoic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with 3-Bromo-2-fluorobenzoic acid, with a particular focus on its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white crystalline solid. It is known to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like methanol and ethanol.[1] It has limited solubility in water, although this can be influenced by temperature and pH. Its solubility in nonpolar organic solvents is generally low.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are facing solubility issues, consider the following:
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Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF and DMSO are excellent choices for dissolving this compound.[1]
-
Heating: Gently warming the mixture can significantly increase the solubility of most organic solids.
-
Stirring: Ensure vigorous and constant stirring to aid the dissolution process.
-
Purity: Impurities in either the solvent or the this compound can sometimes affect solubility.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is pH-dependent. In basic conditions (pH > pKa), it will deprotonate to form the more water-soluble carboxylate salt. Conversely, in acidic conditions (pH < pKa), it will remain in its less water-soluble protonated form. This property can be utilized to facilitate its dissolution in aqueous media or during work-up procedures.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges during experiments involving this compound.
Issue 1: The compound will not dissolve sufficiently in a nonpolar or moderately polar solvent for my reaction (e.g., toluene, THF, dichloromethane).
Root Cause: this compound has a polar carboxylic acid group, which limits its solubility in nonpolar organic solvents.
Solutions:
-
Co-solvent System: Introduce a small amount of a polar aprotic solvent in which the compound is highly soluble (e.g., DMF or DMSO) as a co-solvent. This can often be done without significantly impacting the overall reaction polarity.
-
Temperature Increase: Carefully heat the reaction mixture. The solubility of most organic compounds increases with temperature.
-
Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the deprotonated, water-soluble form of the acid into the organic phase.
-
Esterification: If the carboxylic acid moiety is not directly involved in the desired transformation, consider converting it to an ester (e.g., a methyl or ethyl ester). Esters are generally more soluble in a wider range of organic solvents.
Issue 2: The compound precipitates out of the reaction mixture upon addition of another reagent.
Root Cause: The addition of a new reagent can alter the overall polarity or composition of the solvent system, leading to a decrease in the solubility of this compound. This can also occur if the reagent reacts to change the pH.
Solutions:
-
Slow Addition: Add the reagent dropwise and with vigorous stirring to allow the mixture to remain homogeneous.
-
Dilution: Increase the total volume of the solvent to keep the concentration of all species below their solubility limits.
-
Temperature Control: Maintain a constant, and if necessary, elevated temperature throughout the addition.
Data Presentation: Solubility of Related Benzoic Acids
| Solvent | Solubility of Benzoic Acid ( g/100g of solvent at 25°C) | Solvent Type |
| Methanol | 58.4 | Polar Protic |
| Ethanol | 50.1 | Polar Protic |
| Acetone | 53.6 | Polar Aprotic |
| Ethyl Acetate | 32.7 | Moderately Polar |
| Dichloromethane | 15.2 | Nonpolar |
| Toluene | 11.2 | Nonpolar |
| Water | 0.34 | Polar Protic |
Note: This data is for benzoic acid and should be used as an estimation for this compound. The presence of the bromine and fluorine atoms may alter the exact solubility values.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction with this compound
This protocol outlines a typical Suzuki coupling reaction, a common application for this compound, where its solubility in the reaction medium is crucial.
Materials:
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This compound
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent system (e.g., 1,4-dioxane/water or DMF)
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
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Add the degassed solvent system. The choice of solvent is critical for ensuring all reagents are dissolved. A mixture of an organic solvent like 1,4-dioxane or DMF with water is often effective.
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Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Perform an aqueous work-up. Acidify the aqueous layer to precipitate the product, which can then be collected by filtration.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting solubility problems.
Signaling Pathway: BRAF Kinase Inhibition
This compound is a key starting material in the synthesis of Dabrafenib, a potent inhibitor of the BRAF kinase. The following diagram illustrates the simplified signaling pathway and the point of inhibition.
Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by Dabrafenib.
References
Catalyst selection for efficient cross-coupling of 3-Bromo-2-fluorobenzoic acid
Technical Support Center: Cross-Coupling of 3-Bromo-2-fluorobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding catalyst selection for the efficient cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the substrate's specific characteristics:
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Electronic Effects: The fluorine atom and the carboxylic acid group are both electron-withdrawing, which can deactivate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[1][2]
-
Steric Hindrance: The ortho-fluoro substituent provides significant steric hindrance around the reaction center, which can impede the approach of the palladium catalyst.
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Interference from Carboxylic Acid: The acidic proton of the carboxylic acid group requires a base for the reaction to proceed. The resulting carboxylate can have poor solubility in common organic solvents and may coordinate to the palladium catalyst, potentially inhibiting its activity.[3]
Q2: Which type of palladium catalyst is generally recommended for this substrate?
A2: For sterically hindered and electron-deficient aryl halides like this compound, palladium catalysts equipped with bulky, electron-rich phosphine ligands are highly recommended.[1][4] Ligands such as XPhos, SPhos, and other biphenyl-type phosphines have proven effective in promoting the crucial oxidative addition step and stabilizing the catalytic intermediates.[4] Palladium pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with these ligands.
Q3: How does the carboxylic acid group affect the reaction, and should it be protected?
A3: Under the basic conditions essential for most cross-coupling reactions (like Suzuki and Buchwald-Hartwig), the carboxylic acid is deprotonated to a carboxylate.[3] This can cause solubility problems in organic solvents.[3] While protecting the group as an ester is an option, it adds extra steps to the synthesis. A more direct approach is to carefully select a solvent system (e.g., a mixture like dioxane/water) and a suitable base (e.g., K₃PO₄ or Cs₂CO₃) to manage solubility and reactivity.
Q4: What are the most suitable cross-coupling reactions for this substrate?
A4: The most commonly employed and successful reactions are:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids. Its tolerance for various functional groups makes it a robust choice.[5][6]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of amines.[7][8][9] Modern catalyst systems show excellent performance with challenging substrates.[4]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes, typically employing both palladium and copper catalysts.[10][11][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of the palladium pre-catalyst and ligand. Ensure ligands, especially electron-rich phosphines, are stored under an inert atmosphere to prevent oxidation. Consider using a more air-stable pre-catalyst. |
| Inappropriate Base | The choice of base is critical. For substrates with acidic protons, a moderately strong, non-nucleophilic base like K₃PO₄, K₂CO₃, or Cs₂CO₃ is often required. Screen different bases to find the optimal one for your specific coupling partners.[3] |
| Poor Substrate Solubility | The carboxylate salt of the starting material may not be soluble in purely organic solvents.[3] Use a mixed solvent system, such as dioxane/water or THF/water, to improve the solubility of all reaction components.[3] |
| Insufficient Degassing | Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state.[3] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using several freeze-pump-thaw cycles. |
| Suboptimal Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature (e.g., to 80-110 °C). However, avoid excessive heat, which can cause catalyst decomposition. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | This is often caused by the presence of oxygen. Improve the degassing procedure.[3] For Suzuki reactions, ensure the boronic acid is of high purity, as impurities can promote homocoupling. |
| Protodeboronation (Suzuki) | The boronic acid reverts to the corresponding arene. Use a milder base, lower the reaction temperature, or consider using a more stable boronic ester (e.g., a pinacol ester).[3][13] |
| Dehalogenation (Hydrodehalogenation) | The starting aryl bromide is reduced to 2-fluorobenzoic acid. This can be caused by impurities or side reactions with the solvent or base. Ensure high purity of all reagents. A change in ligand or catalyst system may be necessary. |
Data Presentation: Catalyst System Comparison
The following tables summarize typical conditions for various cross-coupling reactions involving substrates analogous to this compound. These serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-100 | 60-85 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 100 | 75-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | 80-100 | 80-98 |
Table 2: Buchwald-Hartwig Amination Conditions [4]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 85-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ or KOt-Bu | Toluene or THF | 90-110 | 87-99 |
Table 3: Sonogashira Coupling Conditions [14]
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF or DMF | 25-65 | 70-90 |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 65-85 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
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Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 6 mL of dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. kbfi.ee [kbfi.ee]
Challenges in scaling up syntheses involving 3-Bromo-2-fluorobenzoic acid
Technical Support Center: 3-Bromo-2-fluorobenzoic Acid
Welcome to the technical support center for syntheses involving this compound (CAS: 161957-56-8). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of chemical syntheses utilizing this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound itself?
A1: The most common laboratory synthesis involves the reaction of 2-fluorobromobenzene with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide.[1][2] Scaling this process presents several challenges:
-
Cryogenic Temperatures: The reaction requires strict low-temperature conditions (typically below -70°C) to ensure regioselectivity and prevent side reactions. Maintaining such temperatures in large-scale reactors is energy-intensive and requires specialized equipment.[2]
-
Handling of Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and moisture-sensitive, posing significant safety risks at an industrial scale. Handling requires inert, anhydrous conditions and specialized transfer techniques.[2]
-
Exothermic Quench: The addition of carbon dioxide to the lithiated intermediate is highly exothermic. Efficient heat management is critical during scale-up to avoid temperature spikes that can lead to side products and impurities.
-
Work-up and Isolation: The work-up requires careful pH control with a weak acid to protonate the carboxylate without causing product loss.[2] Emulsion formation can also complicate extractions at a larger scale.[3]
Q2: My amide coupling reaction using this compound has a low yield. What are the common causes?
A2: Low yields in amide coupling reactions are a frequent issue. Common causes include:
-
Inactive Reagents: Carbodiimide coupling agents like EDC are moisture-sensitive. Ensure you are using fresh, high-purity reagents stored under anhydrous conditions.[3]
-
Insufficient Carboxylic Acid Activation: The activation of this compound may be incomplete. Consider increasing the amount of the coupling agent or adding an activating agent like 1-hydroxybenzotriazole (HOBt).[3]
-
Formation of a Non-reactive Salt: The acidic proton of the carboxylic acid can react with the basic amine to form a stable ammonium carboxylate salt, which is less reactive. Coupling agents are used to avoid this by activating the carboxylic acid under milder conditions.[3]
Q3: I am observing a major N-acylurea byproduct in my EDC coupling reaction. How can this be minimized?
A3: The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling agents.[3] This occurs when the O-acylisourea intermediate rearranges. To minimize this, add HOBt to the reaction mixture. HOBt traps the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[3]
Q4: What are the best practices for purifying this compound and its derivatives on a large scale?
A4: Purification can be a bottleneck during scale-up.
-
Recrystallization: This is the most common method for purifying the final product. However, challenges like "oiling out" (formation of an oil instead of crystals), low recovery, or failure to crystallize can occur.[4] These issues are often caused by residual impurities or improper solvent choice and cooling rates.
-
Chromatography: While effective at the lab scale, liquid chromatography presents significant challenges for industrial-scale purification. These include high solvent consumption, pressure drops, and the availability of large-scale columns and resins.[5] Careful methods development is required to optimize separation and throughput.
Q5: Are there any specific safety precautions for handling this compound at scale?
A5: Yes. This compound is classified as an irritant, particularly to the eyes.[1][6] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, face shields, gloves, and protective clothing.[6][7] Ensure adequate ventilation and use engineering controls like fume hoods or enclosed systems to avoid dust formation and inhalation.[6][7] Store the compound in a cool, dry, well-ventilated area in tightly sealed containers.[2][6]
Troubleshooting Guides
Problem 1: Low Yield and Impurity Formation During Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation during synthesis via lithiation. | Traces of water in the reaction vessel or solvents. | Thoroughly oven-dry all glassware. Use anhydrous solvents. Any moisture will quench the organolithium reagent.[8] |
| Inactive organolithium reagent (e.g., n-BuLi). | Titrate the organolithium reagent before use to determine its exact molarity. Use fresh, properly stored reagents. | |
| Reaction temperature too high. | Maintain strict cryogenic temperatures (e.g., -78°C) during the addition of the organolithium reagent and before the CO₂ quench.[2] | |
| Formation of biphenyl-type impurities. | This is a known side reaction in syntheses involving organometallic intermediates, arising from coupling with unreacted aryl halide.[8] | Add the aryl halide solution dropwise to maintain a low concentration in the reaction mixture. Avoid high temperatures which can favor byproduct formation.[8] |
| Incomplete reaction during subsequent transformations (e.g., amide coupling). | Inefficient activation of the carboxylic acid. | Ensure reagents are anhydrous. Increase the equivalents of the coupling agent (e.g., EDC) and/or add HOBt to form a more stable active ester intermediate.[3] |
Problem 2: Challenges in Product Purification and Isolation
| Symptom | Possible Cause | Recommended Solution |
| "Oiling out" during recrystallization. | High concentration of impurities lowering the melting point; solution is too concentrated; or cooling is too rapid.[4] | Reheat the solution, add more hot solvent, and allow it to cool much more slowly. Using a seed crystal can also help induce proper crystallization.[4] |
| Low yield of purified crystals after recrystallization. | Too much solvent was used, leaving the product in the mother liquor; premature crystallization during hot filtration.[4] | Use the minimum amount of boiling solvent required for dissolution. Preheat the filtration funnel. Consider collecting a second crop of crystals from the filtrate.[4] |
| Emulsion formation during aqueous work-up. | The mixture of organic and aqueous layers is not separating cleanly. | Add brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase and help break up the emulsion.[3] |
| Product loss during acidic quench. | Incomplete protonation of the carboxylate salt before extraction. | Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the benzoic acid, making it soluble in the organic layer.[9] |
Data and Physical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 161957-56-8 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| Melting Point | 168 °C | [1][2] |
| Appearance | Off-white powder | [1] |
| pKa (Predicted) | 2.88 ± 0.10 | [1] |
| Solubility | Soluble in methanol, DMSO, DMF. Some solubility in water. | [2] |
Table 2: Safety Information
| Hazard Class | GHS Statements | Precautionary Measures | Reference(s) |
| Irritant | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ortho-Lithiation (Lab Scale)
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for scale-up with appropriate safety reviews.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-fluorobromobenzene (1.0 eq) to anhydrous tetrahydrofuran (THF) in a thoroughly dried, three-necked flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice pellets while maintaining the temperature below -70°C. The reaction is highly exothermic. Continue until the reaction is complete (monitor by TLC).
-
Quench and Work-up: Allow the mixture to warm to room temperature. Quench by slowly adding a saturated aqueous solution of ammonium chloride.[2] Adjust the pH to ~2 with dilute HCl.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: EDC/HOBt Mediated Amide Coupling
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF), add HOBt (1.2 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).[3] Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Coupling: In a separate flask, dissolve EDC·HCl (1.5 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer and concentrate. Purify the crude product by flash column chromatography or recrystallization.[3]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Minimizing side reactions through controlled addition of reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing side reactions in chemical synthesis through the controlled addition of reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Side reactions consuming starting material. - Product degradation under reaction conditions.[1] | - Monitor the reaction progress using TLC, HPLC, or NMR to determine the optimal reaction time.[2][3] - Optimize the rate of reagent addition; a slower addition can minimize side reactions.[4][5] - Adjust the reaction temperature; lower temperatures can sometimes suppress side reactions.[6] - Ensure the purity of starting materials and solvents.[6] |
| Formation of Unexpected Side Products | - Reaction conditions (temperature, pressure, solvent) favoring an alternative reaction pathway.[7] - Presence of impurities in starting materials or reagents that act as catalysts for side reactions.[8] - Localized high concentrations of a reagent leading to undesired reactions.[1] | - Conduct a thorough literature search for known side reactions of your substrates and reagents. - Purify all starting materials and ensure solvents are anhydrous and free of peroxides where necessary.[9] - Implement a slow and controlled addition of the problematic reagent using a syringe pump or dropping funnel.[2][10] - Isolate and characterize the side product to understand its formation mechanism.[11] |
| Reaction Fails to Go to Completion | - Insufficient reagent stoichiometry. - Catalyst deactivation.[5] - Formation of an unreactive intermediate.[8] | - Re-evaluate the stoichiometry of your reactants; consider a slight excess of one reagent if appropriate.[12] - If using a catalyst, investigate potential deactivation pathways and consider adding it in portions or using a more robust catalyst.[5] - Alter reaction conditions (e.g., increase temperature, change solvent) to promote the conversion of any stable intermediates.[8] |
| Inconsistent Results / Poor Reproducibility | - Variability in the quality of reagents or solvents. - Inconsistent rate of reagent addition between experiments. - Fluctuations in reaction temperature. | - Use reagents and solvents from the same batch for a series of experiments. - Employ a syringe pump for precise and reproducible control over the addition rate.[13] - Use a temperature-controlled reaction setup (e.g., oil bath, cryostat) to maintain a stable temperature. |
Logical Workflow for Troubleshooting Low Yield
This diagram illustrates a systematic approach to diagnosing and resolving low product yield in a chemical reaction.
Caption: A logical workflow for troubleshooting low pyrazole yield.[8]
Frequently Asked Questions (FAQs)
Q1: How does the rate of reagent addition affect the formation of side products?
A1: The rate of reagent addition is a critical parameter in controlling reaction selectivity. A high local concentration of a reagent, which can occur with rapid addition, may lead to undesired side reactions that have a higher reaction order with respect to that reagent.[14] Slow, controlled addition maintains a low, steady concentration of the added reagent, which can favor the desired reaction pathway and minimize the formation of byproducts.[4][5]
Q2: What are the best methods for the controlled addition of liquid reagents?
A2: For precise and reproducible slow addition of liquid reagents, a syringe pump is the preferred method.[13] It allows for accurate control over the addition rate and volume. For less sensitive reactions or larger scale operations, a pressure-equalizing dropping funnel can also be used, though it offers less precise control.[10]
Q3: How can I monitor the progress of my reaction to identify the optimal endpoint and detect side products?
A3: Several in-situ and ex-situ techniques can be used for reaction monitoring. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative analysis of reaction progress.[3][15] For more quantitative data, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to track the concentration of reactants, products, and any significant side products over time.[2][16]
Q4: When should I consider changing the solvent or catalyst to minimize side reactions?
A4: If optimizing the addition rate and temperature does not sufficiently suppress side reactions, changing the solvent or catalyst should be considered. The choice of solvent can influence reaction rates and selectivity. A different catalyst may offer higher selectivity for the desired transformation, effectively reducing the rate of competing side reactions.[17][18] Catalyst selection is crucial for promoting the preferred reaction pathway while minimizing unwanted byproducts.[19]
Q5: What is the impact of stoichiometry on the formation of side products?
A5: The stoichiometry of reactants can significantly influence the course of a reaction. Using a large excess of one reagent may drive the reaction to completion but can also promote the formation of side products. It is crucial to carefully control the molar ratios of reactants to maximize the yield of the desired product while minimizing waste.[12] In some cases, a slight excess of one reactant may be beneficial, but this should be determined through optimization studies.
Experimental Protocols
Protocol 1: Controlled Addition of a Grignard Reagent Using a Syringe Pump
This protocol describes the general procedure for the slow addition of a Grignard reagent to an electrophile, a common reaction prone to side reactions if the addition is not controlled.
Materials:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringe pump[13]
-
Gas-tight syringe with a needle
-
Septa
-
Inert gas supply (Nitrogen or Argon)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile
-
Grignard reagent solution
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a septum for the addition of the electrophile, a condenser connected to the inert gas line, and another septum for the syringe needle.
-
Initial Charge: Under a positive pressure of inert gas, charge the flask with the electrophile and anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Syringe Pump Preparation: Load the gas-tight syringe with the Grignard reagent solution and place it securely in the syringe pump.
-
Addition: Insert the syringe needle through the septum into the reaction flask, ensuring the needle tip is below the surface of the reaction mixture. Program the syringe pump to deliver the Grignard reagent at the desired rate (e.g., 0.1 mL/min).[13]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots for analysis by TLC or another suitable method.[3]
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Workup: Proceed with the standard aqueous workup and purification of the product.[10]
Experimental Workflow for Controlled Reagent Addition
The following diagram illustrates the general workflow for setting up an experiment with controlled reagent addition.
Caption: General workflow for controlled reagent addition.
Data Presentation
Table 1: Effect of Addition Rate on Grignard Reaction Yield and Selectivity (Hypothetical Data)
This table illustrates the potential impact of the reagent addition rate on the outcome of a Grignard reaction where a side product (e.g., from enolization or double addition) can form.
| Addition Rate (mL/min) | Reaction Time (hours) | Yield of Desired Product (%) | Yield of Side Product (%) | Selectivity (Desired:Side) |
| 5.0 (Fast) | 1 | 45 | 30 | 1.5 : 1 |
| 1.0 (Moderate) | 5 | 75 | 15 | 5 : 1 |
| 0.2 (Slow) | 25 | 92 | 5 | 18.4 : 1 |
| 0.05 (Very Slow) | 100 | 95 | 2 | 47.5 : 1 |
Signaling Pathway of a Catalyzed Reaction
This diagram illustrates the concept of how a catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and potentially improving selectivity.
Caption: A catalyst provides an alternative reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. Applications of Stoichiometry in Chemical Reactions - Google 文档 [docs.google.com]
- 13. conductscience.com [conductscience.com]
- 14. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Depolymerization Catalysts for PET and Polyesters Market | Global Market Analysis Report - 2036 [factmr.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
Acidity of Fluorobenzoic and Chlorobenzoic Acid Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, a nuanced understanding of the acidic strength (pKa) of halogenated benzoic acids is fundamental for predicting their behavior in physiological and chemical systems. The nature and position of the halogen substituent on the aromatic ring profoundly influence the acidity of the carboxylic acid group. This guide provides a comprehensive comparison of the acidity of ortho, meta, and para isomers of fluorobenzoic acid and chlorobenzoic acid, supported by experimental data and detailed methodologies.
Comparative Acidity: A Data-Driven Overview
The acidity of benzoic acid is significantly enhanced by the presence of electron-withdrawing halogen substituents. The magnitude of this effect is contingent on the halogen's electronegativity and its position on the benzene ring. The experimentally determined pKa values for the isomers of fluorobenzoic acid and chlorobenzoic acid are summarized below. A lower pKa value is indicative of a stronger acid.
| Compound | Isomer | pKa Value |
| Fluorobenzoic Acid | ||
| 2-Fluorobenzoic acid | 3.27[1] | |
| 3-Fluorobenzoic acid | 3.86[1][2] | |
| 4-Fluorobenzoic acid | 4.14[1][3] | |
| Chlorobenzoic Acid | ||
| 2-Chlorobenzoic acid | 2.89 - 2.92[4][5] | |
| 3-Chlorobenzoic acid | 3.82[2][6] | |
| 4-Chlorobenzoic acid | 4.03 | |
| Reference | ||
| Benzoic Acid | 4.20[1] |
Understanding the Structure-Acidity Relationship
The observed trends in pKa values can be rationalized by considering the interplay of electronic effects exerted by the halogen substituents: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density from the benzene ring through the sigma bond network. This effect stabilizes the resulting carboxylate anion, thereby increasing acidity. The inductive effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.
-
Resonance Effect (+R): The lone pair of electrons on the halogen can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, which destabilizes the carboxylate anion and decreases acidity. The resonance effect is most significant at the ortho and para positions.
The net effect on acidity is a balance between these two opposing forces. For both fluorine and chlorine, the inductive effect generally outweighs the resonance effect, leading to an overall increase in acidity compared to benzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. pKa values [stenutz.eu]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and NMR Methods for Purity Analysis of 3-Bromo-2-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Bromo-2-fluorobenzoic acid is paramount. This guide provides an objective comparison of two primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of the main compound from its impurities. For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Purity is determined by comparing the area of the main peak to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard for the analyte. It offers structural confirmation and is non-destructive.
Experimental Protocol: qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolution: Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer: Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full signal recovery.
-
-
Data Processing and Quantification:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
-
Data Presentation
The following tables summarize the quantitative data for the purity analysis of this compound using HPLC and NMR.
| Parameter | HPLC | NMR (qNMR) |
| Principle | Chromatographic separation | Nuclear magnetic resonance |
| Purity Determination | Relative peak area | Absolute quantification against an internal standard |
| Typical Purity Result | 99.5% | 99.2% |
| Limit of Detection (LOD) | ~0.01% for known impurities | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% for known impurities | ~0.3% |
| Precision (RSD) | < 1% | < 2% |
| Analysis Time per Sample | 20-30 minutes | 10-20 minutes |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No |
Comparison of Methods
| Feature | HPLC | NMR |
| Sensitivity | High sensitivity for detecting trace impurities. | Lower sensitivity compared to HPLC. |
| Quantification | Requires reference standards for each impurity for accurate quantification. | Provides absolute quantification using a single internal standard. |
| Structural Information | Provides no structural information about impurities. | Provides detailed structural information, aiding in impurity identification. |
| Throughput | Higher throughput with typical run times of 20-30 minutes per sample. | Lower throughput, especially for qNMR which requires long relaxation delays. |
| Development Time | Method development can be time-consuming. | Generally faster method development. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Sample Recovery | The sample is consumed during the analysis. | The sample can be recovered after analysis. |
Mandatory Visualization
Caption: A generalized workflow for HPLC purity analysis.
Caption: A generalized workflow for qNMR purity analysis.
Caption: Logical flow for selecting an analytical method.
Conclusion
Both HPLC and NMR are powerful techniques for the purity analysis of this compound, each with its own set of advantages and limitations. HPLC is an excellent choice for routine quality control, providing high sensitivity for the detection of trace impurities. In contrast, qNMR serves as a primary method that not only delivers an accurate purity value but also confirms the structure of the main component and allows for the identification and quantification of impurities without requiring specific reference standards for each. For comprehensive characterization and in-depth purity validation, a combined approach utilizing both HPLC and NMR is recommended, leveraging the strengths of each technique to ensure the highest confidence in the quality of the material.
Spectroscopic characterization of 3-Bromo-2-fluorobenzoic acid derivatives
A Comprehensive Spectroscopic Comparison of 3-Bromo-2-fluorobenzoic Acid and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its common derivatives, the methyl ester and amide. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the identification, characterization, and quality control of these compounds. This document outlines the expected spectroscopic behavior based on data from closely related analogs and established principles of spectroscopic interpretation.
Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for this compound and its derivatives. This data is a combination of reported values for isomeric compounds and predicted values based on structural similarities.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.20-8.00 (m, 3H) | ~10-13 (br s, 1H, -COOH) |
| Methyl 3-bromo-2-fluorobenzoate | 7.15-7.90 (m, 3H) | ~3.9 (s, 3H, -OCH₃) |
| 3-Bromo-2-fluorobenzamide | 7.25-8.10 (m, 3H) | ~7.5-8.5 (br s, 2H, -CONH₂) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | C=O (ppm) | Aromatic C (ppm) | Other C (ppm) |
| This compound | ~165 | ~115-160 (including C-F and C-Br signals with characteristic couplings) | - |
| Methyl 3-bromo-2-fluorobenzoate | ~164 | ~114-159 | ~52 (-OCH₃) |
| 3-Bromo-2-fluorobenzamide | ~167 | ~116-161 | - |
Table 3: Key IR Absorption Frequencies (Predicted)
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | 2500-3300 (broad) | ~1700 | - | ~1250 | ~600-700 |
| Methyl 3-bromo-2-fluorobenzoate | - | ~1720 | - | ~1250 | ~600-700 |
| 3-Bromo-2-fluorobenzamide | - | ~1660 | ~3100-3500 (two bands) | ~1250 | ~600-700 |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Pattern |
| This compound | 218/220 (due to ⁷⁹Br/⁸¹Br isotopes)[1] | Loss of -OH, -COOH |
| Methyl 3-bromo-2-fluorobenzoate | 232/234 | Loss of -OCH₃, -COOCH₃ |
| 3-Bromo-2-fluorobenzamide | 217/219 | Loss of -NH₂, -CONH₂ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Acquire the spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Spectroscopy : Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, 128-1024 scans with a relaxation delay of 2-5 seconds are typically required.
-
¹⁹F NMR Spectroscopy : If available, ¹⁹F NMR can be a powerful tool. A dedicated or switchable probe is required. Spectra are typically referenced to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization : Electrospray ionization (ESI) is a common technique for these types of molecules, typically run in negative ion mode to detect the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which will show the molecular ion [M]⁺ and more extensive fragmentation.
-
Analysis : The mass spectrum will show the mass-to-charge ratio of the parent ion and any fragment ions. The presence of bromine will be evident from the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical diagram for structural elucidation.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Logical diagram for structural elucidation.
References
A Comparative Guide to Alternative Starting Materials for the Synthesis of Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes for the production of Dabrafenib, a potent BRAF inhibitor used in the treatment of various cancers. The focus is on the initial starting materials and their impact on the overall efficiency and complexity of the synthesis. Experimental data, detailed protocols, and pathway visualizations are provided to aid researchers in making informed decisions for their drug development programs.
Introduction to Dabrafenib and its Synthesis
Dabrafenib is a targeted therapy that has significantly improved outcomes for patients with BRAF V600-mutated cancers, particularly metastatic melanoma. The chemical structure of Dabrafenib, N-{3-[5-(2-amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, presents a considerable synthetic challenge. The efficiency and cost-effectiveness of its production are critically dependent on the chosen synthetic route and the availability and cost of the starting materials. This guide explores two prominent synthetic strategies, highlighting the key differences, advantages, and disadvantages of each approach.
The BRAF/MEK/ERK Signaling Pathway: The Target of Dabrafenib
Dabrafenib functions by inhibiting the mutated BRAF protein, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. The following diagram illustrates the mechanism of action of Dabrafenib in blocking this aberrant signaling cascade.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Comparative Analysis of Synthetic Routes
Two primary retrosynthetic approaches for Dabrafenib are presented, each originating from different commercially available starting materials.
Route 1: Convergent Synthesis Starting from a Substituted Aniline Derivative
This widely adopted route involves the synthesis of two key fragments that are later coupled to form the Dabrafenib core. The synthesis typically begins with a substituted fluoroaniline derivative.
Caption: Workflow for the synthesis of Dabrafenib via Route 1.
Route 2: Linear Synthesis Starting from a Pyrimidine Derivative
This alternative approach builds the Dabrafenib molecule in a more linear fashion, often starting from a substituted pyrimidine. A common starting material for this route is diethyl malonate, which is used to construct the core pyrimidine ring.
Caption: Workflow for the synthesis of Dabrafenib via Route 2.
Quantitative Data Comparison
The following tables summarize the reported yields for key steps in each synthetic route. It is important to note that reaction conditions and scales can significantly influence yields, and these values should be considered as representative examples.
Table 1: Key Reaction Yields for Route 1
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Sulfonamidation | Methyl 3-amino-2-fluorobenzoate | Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | 91%[1][2] |
| Condensation | Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | 72%[1] |
| Thiazole Formation (2 steps) | N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | 80%[1] |
| Amination | N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | Dabrafenib | 88%[1][3] |
Table 2: Key Reaction Yields for Route 2
| Reaction Step | Starting Material | Product | Reported Yield (%) | Purity (%) |
| Nitrosation, Reduction & Formylation | Diethyl Malonate | Formamido group diethyl malonate | 95%[4] | - |
| Cyclization | Formamido group diethyl malonate | 2,5-diamino-4,6-dihydroxy-pyrimidine | up to 78%[5] | - |
| Chlorination & Hydrolysis | 2,5-diamino-4,6-dihydroxy-pyrimidine | 2-amino-4,6-dichloro-5-formamidopyrimidine | 76.3% | 98.2% |
Experimental Protocols
Route 1: Synthesis of Dabrafenib from Methyl 3-amino-2-fluorobenzoate
Step 1: Synthesis of Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate [2] To a solution of methyl 3-amino-2-fluorobenzoate (1 equivalent) in a suitable solvent such as dichloromethane, pyridine (1.1 equivalents) is added at room temperature. The mixture is cooled to 0-5 °C, and 2,6-difluorobenzenesulfonyl chloride (1.05 equivalents) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide [1] Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (1 equivalent) and 2-chloro-4-methylpyrimidine (1.3 equivalents) are dissolved in an anhydrous solvent like THF. The solution is cooled to -78 °C, and a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) (2.5 equivalents) is added slowly. The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide [6] The product from the previous step is first brominated using a reagent like N-bromosuccinimide (NBS) in a suitable solvent. The resulting bromo intermediate is then reacted with 2,2-dimethylpropanethioamide in the presence of a base to facilitate the thiazole ring formation. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The crude product is purified by chromatography.
Step 4: Synthesis of Dabrafenib [1][3] The chloropyrimidine intermediate is subjected to amination using a source of ammonia, such as ammonium hydroxide or ammonia gas, in a suitable solvent like methanol or isopropanol. The reaction is typically carried out in a sealed vessel at elevated temperatures. After the reaction is complete, the solvent is removed, and the crude Dabrafenib is purified by recrystallization or column chromatography to yield the final product.
Route 2: Synthesis of a Key Pyrimidine Intermediate from Diethyl Malonate
Step 1: Synthesis of Formamido group diethyl malonate [4] Diethyl malonate is first reacted with sodium nitrite in the presence of acetic acid to yield isonitroso diethyl malonate. The crude isonitroso derivative is then reduced and formylated in one pot using zinc powder and formic acid. The reaction is typically heated to reflux for several hours. After completion, the excess formic acid is removed under reduced pressure, and the product is isolated by filtration and washing.
Step 2: Synthesis of 2,5-diamino-4,6-dihydroxy-pyrimidine [5] The formamido group diethyl malonate is condensed with guanidine hydrochloride in the presence of a base like sodium methoxide or sodium ethoxide in an alcoholic solvent. The reaction mixture is heated to reflux. The resulting solid is then treated with sodium nitrite followed by a reducing agent to afford 2,5-diamino-4,6-dihydroxy-pyrimidine.
Step 3: Synthesis of 2-amino-4,6-dichloro-5-formamidopyrimidine 2,5-diamino-4,6-dihydroxy-pyrimidine hydrochloride is treated with a mixture of phosphorus oxychloride and thionyl chloride in the presence of N,N-dimethylformamide (DMF). The reaction is heated, and after completion, the mixture is carefully quenched with a buffered aqueous solution. The pH is adjusted to facilitate the hydrolysis and formation of the desired product, which is then isolated by filtration.
Conclusion
The choice of starting material for the synthesis of Dabrafenib has a profound impact on the overall process. Route 1, starting from methyl 3-amino-2-fluorobenzoate, is a convergent approach that allows for the independent synthesis of two complex fragments, which can be advantageous for process optimization and impurity control. Route 2, commencing with simpler and potentially more cost-effective starting materials like diethyl malonate, involves a more linear sequence with several steps to construct the core heterocyclic systems.
The selection of the optimal route will depend on various factors, including the cost and availability of starting materials and reagents, the scalability of the individual steps, the overall process yield and purity, and the environmental impact of the chemical transformations. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to evaluate and select the most suitable synthetic strategy for their Dabrafenib manufacturing endeavors. Further process development and optimization will be crucial for achieving an efficient, robust, and economically viable synthesis of this important anticancer therapeutic.
References
- 1. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 4. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 5. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
- 6. N-{3-[5-(2-chloro-4-pyriMidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl]-2-fluoraphenyl}-2,6-difluorobenzenesulfonaMide | 1195768-23-0 [chemicalbook.com]
The Bromo Advantage: A Cost-Effectiveness Analysis of 3-Bromo-2-fluorobenzoic Acid in Large-Scale Dabrafenib Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. This guide provides a comprehensive comparison of 3-Bromo-2-fluorobenzoic acid and its potential alternatives in the industrial production of the BRAF inhibitor, Dabrafenib, a key therapeutic for certain cancers. Through an examination of experimental data and cost analysis, we demonstrate the cost-effectiveness of utilizing this compound in this context.
Executive Summary
This compound is a crucial intermediate in the synthesis of Dabrafenib, a targeted therapy for cancers with BRAF V600 mutations.[1] While alternative starting materials, such as 3-Chloro-2-fluorobenzoic acid, may appear attractive due to potentially lower upfront costs, a deeper analysis of the synthetic pathway reveals that the bromo-derivative offers significant advantages in terms of reaction efficiency and overall process economics. This guide will dissect the large-scale synthesis of a key intermediate for Dabrafenib, providing a side-by-side comparison of using this compound versus a hypothetical, yet chemically analogous, route with 3-Chloro-2-fluorobenzoic acid.
Comparative Cost and Yield Analysis in Dabrafenib Intermediate Synthesis
The synthesis of Dabrafenib is a multi-step process. A critical sequence involves the conversion of the initial halofluorobenzoic acid to a core intermediate, N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide. The efficiency of the initial steps, particularly the formation of the thiazole ring, is heavily influenced by the nature of the halogen substituent on the benzoic acid starting material.
For the purpose of this comparison, we will analyze the synthesis of a key precursor. The following tables summarize the estimated costs and expected yields for a hypothetical large-scale production batch.
Table 1: Starting Material and Key Reagent Cost Comparison
| Compound | Supplier (Example) | Purity | Bulk Price (USD/kg) |
| This compound | Various | >98% | ~500-700 |
| 3-Chloro-2-fluorobenzoic acid | Various | >98% | ~300-500 |
| 2,6-Difluorobenzenesulfonyl chloride | Various | >97% | ~150-250 |
| 2-Chloro-4-methylpyrimidine | Various | >98% | ~80-120 |
| 2,2-Dimethylpropanethioamide | Various | >99% | ~100-150 |
Table 2: Process and Yield Comparison for a Key Dabrafenib Intermediate
| Parameter | Route A: this compound | Route B: 3-Chloro-2-fluorobenzoic acid (Projected) |
| Starting Material | This compound | 3-Chloro-2-fluorobenzoic acid |
| Key Reaction Step | Thiazole formation via Hantzsch reaction | Thiazole formation via Hantzsch reaction |
| Overall Yield (projected) | ~60-70% | ~45-55% |
| Reaction Time (total) | 24-36 hours | 36-48 hours |
| Purification Method | Crystallization | Column Chromatography & Crystallization |
| Estimated Final Product Cost (per kg) | Lower | Higher |
The higher reactivity of the bromo-substituent in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as the thiazole ring formation, generally leads to higher yields and shorter reaction times compared to the chloro-analogue. This increased efficiency in the synthetic route starting with this compound can offset its higher initial purchase price, resulting in a lower overall cost per kilogram of the final active pharmaceutical ingredient (API).
Experimental Protocols
The following are generalized, representative protocols for the initial steps in the synthesis of a Dabrafenib intermediate.
Protocol 1: Synthesis of Methyl 3-amino-2-fluorobenzoate from this compound
-
Esterification: this compound is reacted with methanol in the presence of a catalytic amount of sulfuric acid and heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The crude ester is purified by crystallization.
-
Nitration: The resulting methyl 3-bromo-2-fluorobenzoate is carefully added to a mixture of fuming nitric acid and sulfuric acid at 0°C. The reaction is stirred for 2-3 hours while maintaining the temperature. The mixture is then poured onto ice, and the precipitated product is filtered and washed with water.
-
Reduction: The nitro-intermediate is dissolved in a suitable solvent such as methanol or ethanol, and a palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation at a pressure of 3-10 kg for 3-24 hours until the reaction is complete.[2] The catalyst is filtered off, and the solvent is evaporated to yield methyl 3-amino-2-fluorobenzoate.
Protocol 2: Hypothetical Synthesis using 3-Chloro-2-fluorobenzoic acid
The initial steps would be analogous to Protocol 1, substituting this compound with 3-Chloro-2-fluorobenzoic acid. However, subsequent cross-coupling or cyclization reactions are anticipated to be less efficient. For instance, in a subsequent step to form the thiazole ring, the chloro-substituent's lower reactivity would likely necessitate harsher reaction conditions, potentially leading to more side products and a lower overall yield.
Visualization of Synthesis and Biological Pathway
Logical Workflow for Dabrafenib Intermediate Synthesis
References
Structural Analysis of 3-Bromo-2-fluorobenzoic Acid: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis focusing on 3-Bromo-2-fluorobenzoic acid and its halogenated benzoic acid analogs. While this compound is a valuable building block in pharmaceutical synthesis, a thorough search of publicly available crystallographic databases reveals a notable absence of its single-crystal X-ray structure. This represents a significant data gap and a potential area for further research.
In light of this, we present a comparative overview of the crystallographic data for two related structures: 2-Bromobenzoic acid and 2-Chloro-6-fluorobenzoic acid. This comparison offers insights into the potential structural features of this compound and highlights the importance of experimental determination of its crystal structure.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 2-Bromobenzoic acid and 2-Chloro-6-fluorobenzoic acid. A column for this compound is included to emphasize the current lack of available data.
| Parameter | This compound | 2-Bromobenzoic Acid[1][2][3] | 2-Chloro-6-fluorobenzoic Acid[4] |
| Formula | C₇H₄BrFO₂ | C₇H₅BrO₂ | C₇H₄ClFO₂ |
| Molecular Weight | 219.01 g/mol | 201.02 g/mol | 174.55 g/mol |
| Crystal System | Data not available | Monoclinic | Monoclinic |
| Space Group | Data not available | C2/c | P2₁/n |
| Unit Cell Dimensions | |||
| a (Å) | Data not available | 14.7955 (4) | 3.7655 (2) |
| b (Å) | Data not available | 3.99062 (15) | 13.9660 (7) |
| c (Å) | Data not available | 22.9240 (8) | 13.2300 (7) |
| α (°) | Data not available | 90 | 90 |
| β (°) | Data not available | 96.906 (3) | 98.034 (3) |
| γ (°) | Data not available | 90 | 90 |
| Volume (ų) | Data not available | 1343.69 (8) | 688.92 (6) |
| Z | Data not available | 8 | 4 |
| Key Structural Features | Data not available | In the crystal, molecules form inversion dimers through O-H···O hydrogen bonds. The carboxylic acid group is twisted out of the plane of the benzene ring. | Molecules also form dimers via O-H···O hydrogen bonds. The carboxylic acid group is significantly twisted relative to the benzene ring, likely due to steric hindrance from the two ortho substituents. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed methodology for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystal Growth:
-
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.
-
A variety of solvents should be screened, such as ethanol, methanol, acetone, or mixtures with water.
-
The solution should be left undisturbed in a loosely covered container to allow for slow evaporation over several days to weeks.
2. Crystal Mounting:
-
A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
The data is integrated, scaled, and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
6. Validation and Analysis:
-
The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues.
-
The final structural parameters, including bond lengths, bond angles, and torsion angles, are analyzed to understand the molecular conformation and intermolecular interactions.
Experimental Workflow
The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
References
A Comparative Guide to the Biological Activity of Ortho-Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various ortho-substituted benzoic acid derivatives, with a focus on their anti-inflammatory and antibacterial properties. The structure-activity relationships are explored, supported by experimental data to aid in the development of novel therapeutic agents.
Anti-inflammatory Activity
Ortho-substituted benzoic acids, as isosteres of salicylic acid, are a well-known class of compounds investigated for their anti-inflammatory potential.[1] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory cascade.[2]
Data Presentation: Anti-inflammatory Activity of 2-Hydroxymethylbenzamide Derivatives
The anti-inflammatory efficacy of a series of N-substituted 2-hydroxymethylbenzamide derivatives was assessed using the carrageenan-induced paw edema model in rats. The data below summarizes the percentage inhibition of edema, providing a quantitative comparison of the compounds' performance against the standard drug, Indomethacin.[2]
| Compound ID | R Group (Substitution at the Amide Nitrogen) | % Inhibition of Edema |
| 3a | -CH₂-piperazinyl | 25.3 |
| 3b | -CH₂-morpholinyl | 29.5 |
| 3c | -CH₂-CH₂-piperazinyl | 33.8 |
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 |
| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 |
| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 |
| Standard | Indomethacin | 56.3 |
Analysis of Structure-Activity Relationship (SAR):
-
Impact of the Heterocyclic Moiety : The presence of a substituted piperazine ring significantly boosts anti-inflammatory activity. Compound 3d , with a 4-(2-methoxyphenyl)-piperazin-1-yl group, showed the highest activity among the tested derivatives, nearly matching the standard drug, Indomethacin.[2]
-
Effect of Linker Length : Increasing the alkyl chain linker from one to two carbons between the amide and the heterocyclic ring generally enhances activity (e.g., compare 3a vs. 3c).[2] However, a further increase to a three-carbon chain leads to a slight reduction in efficacy (e.g., compare 3d vs. 3e).[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model evaluates the anti-inflammatory (anti-edematous) effect of novel compounds.[3][4]
-
Animals : Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping : The rats are randomly divided into a control group, a standard drug group (e.g., Indomethacin), and test groups for each synthesized derivative.
-
Compound Administration : Test compounds and the standard drug are administered orally or intraperitoneally (e.g., at a dose of 100 mg/kg body weight) one hour before inducing inflammation. The control group receives only the vehicle.[2]
-
Induction of Inflammation : A 1% solution of carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat's right hind paw to induce localized edema.[3][4]
-
Measurement : Paw volume is measured using a plethysmometer at baseline (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[4]
-
Quantification : The ability of the compound to reduce swelling is calculated as the percentage inhibition of edema compared to the control group.[3]
Visualization of Key Pathways and Processes
Caption: Proposed mechanism of action via the cyclooxygenase pathway.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antibacterial Activity
The position of substituents on the benzoic acid ring significantly influences antibacterial efficacy. Studies indicate that the type, number, and location of functional groups are critical determinants of activity.[3]
Data Presentation: Antibacterial Activity Against Escherichia coli
The antibacterial effect of various hydroxyl- and methoxy-substituted benzoic acids was evaluated against E. coli by determining the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates stronger antibacterial activity.[3]
| Compound | Substitution Pattern | MIC (mg/mL) |
| Benzoic Acid (Ba) | Unsubstituted | 1 |
| 2-hydroxybenzoic acid (2hBa) | ortho-OH | 1 |
| 4-hydroxybenzoic acid (4hBa) | para-OH | 2 |
| 3,4-dihydroxybenzoic acid | 3,4-diOH | 2 |
| 3,4,5-trihydroxybenzoic acid | 3,4,5-triOH | 4 |
| 4-methoxybenzoic acid | para-OCH₃ | 2 |
| 3,4-dimethoxybenzoic acid | 3,4-diOCH₃ | 2 |
Analysis of Structure-Activity Relationship (SAR):
-
Effect of Hydroxylation : Attaching a hydroxyl (-OH) group generally weakens the antibacterial effect compared to unsubstituted benzoic acid.[3]
-
Positional Isomerism : A significant exception is the ortho-substituted 2-hydroxybenzoic acid (salicylic acid), which demonstrated the strongest antibacterial activity, equal to that of the parent benzoic acid.[3] This suggests a positive influence of the ortho-hydroxyl group on activity.
-
Multiple Substituents : Increasing the number of hydroxyl groups, as seen in 3,4,5-trihydroxybenzoic acid, leads to a decrease in antibacterial efficacy against E. coli.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The tube dilution or microdilution method is a standard procedure for quantifying the antimicrobial potential of chemical compounds.[5]
-
Preparation : A two-fold serial dilution of the test compounds is prepared in a suitable liquid growth medium (e.g., Müller-Hinton Broth) in 96-well plates or tubes.[3]
-
Inoculation : Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli at 5 x 10⁵ cfu/mL) to achieve a final target concentration.[3]
-
Incubation : The plates are incubated under appropriate conditions (e.g., at 37°C for 20-24 hours).[3]
-
Assessment : After incubation, bacterial growth is assessed. This can be done visually by observing turbidity or by using a growth indicator like resazurin, which changes color in the presence of metabolic activity.[3]
-
MIC Value : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]
Visualization of Structure-Activity Relationship
Caption: SAR of hydroxylated benzoic acids against E. coli.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-fluorobenzoic Acid
For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate molecular structures through the study of fragmentation patterns. This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 3-Bromo-2-fluorobenzoic acid with its isomers and related halogenated benzoic acids, supported by experimental data for comparable compounds.
Predicted Fragmentation Pattern of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical fragmentation pattern can be constructed based on the established principles of mass spectrometry and data from analogous compounds. The fragmentation is expected to be initiated by the ionization of the molecule, followed by characteristic losses of functional groups and halogen atoms.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments, where the two peaks are of roughly equal intensity.
The fragmentation of this compound is likely to proceed through the following key steps:
-
Loss of a hydroxyl radical (-•OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.
-
Loss of carbon monoxide (-CO): Following the initial loss of the hydroxyl group, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.
-
Loss of bromine radical (-•Br): The bromine atom can be lost as a radical from the molecular ion or subsequent fragment ions.
-
Loss of fluorine radical (-•F): Similar to bromine, the fluorine atom can also be eliminated.
-
Decarboxylation (-COOH): The entire carboxylic acid group can be lost as a radical.
Comparative Analysis of Fragmentation Patterns
To provide a comprehensive understanding, the predicted fragmentation of this compound is compared with the experimental mass spectral data of its isomers and related compounds. The following table summarizes the major fragment ions observed for these molecules.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Theoretical) | 218/220 (M+•) | 201/203 ([M-OH]+), 173/175 ([M-OH-CO]+), 139 ([M-Br]+), 123 ([M-Br-OH]+), 95 ([M-Br-OH-CO]+) |
| 2-Bromo-4-fluorobenzoic acid | 218/220 (M+•) | 201/203 ([M-OH]+), 173/175 ([M-OH-CO]+), 122, 94 |
| 5-Bromo-2-fluorobenzoic acid | 218/220 (M+•) | 201/203 ([M-OH]+), 173/175 ([M-OH-CO]+), 122, 94 |
| 3-Bromobenzoic acid [1][2] | 200/202 (M+•) | 183/185 ([M-OH]+), 155/157 ([M-OH-CO]+), 121 ([M-Br]+), 76 ([C6H4]+) |
| 3-Fluorobenzoic acid [3] | 140 (M+•) | 123 ([M-OH]+), 95 ([M-OH-CO]+), 75 |
Fragmentation Pathway Diagram
The proposed fragmentation pathway for this compound is illustrated in the following diagram:
References
A Comparative Guide to Validated Analytical Methods for Quantifying 3-Bromo-2-fluorobenzoic Acid
Comparison of Analytical Methodologies
The primary analytical techniques suitable for the quantification of 3-Bromo-2-fluorobenzoic acid are High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | Typically 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[3] | Wide dynamic range, capable of trace-level analysis. |
| Precision (%RSD) | < 2% (Repeatability), < 15% (Intermediate Precision)[3] | Typically < 15%[3] |
| Accuracy (% Recovery) | 98 - 102%[3] | 80 - 120%[3] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | Can be as low as the ng/L range with pre-concentration and derivatization.[2][3] |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range. | Can be as low as the low ng/L range with pre-concentration and derivatization.[2] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility.[2][3] |
| Key Advantages | Fast analysis time, robust, and widely available. | High sensitivity and selectivity, definitive identification. |
| Key Disadvantages | Lower sensitivity compared to GC-MS, potential for matrix interference. | Derivatization step can be time-consuming and introduce variability. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC System with a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition Software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid to suppress ionization). A gradient elution may be necessary.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm).
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Diluent: Prepare a mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and is ideal for trace-level quantification of this compound, especially in complex matrices. Derivatization is typically required to convert the non-volatile benzoic acid into a more volatile ester.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data Acquisition Software.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized analyte.
Sample Preparation and Derivatization:
-
Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as BF₃·MeOH or a silylating agent (e.g., BSTFA).[2]
-
Heat the mixture to facilitate the reaction (e.g., 60 °C for 30 minutes).
-
After cooling, the sample is ready for injection.
-
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between these methods should be guided by the specific requirements of the analysis. For routine quality control of bulk material where high sensitivity is not paramount, HPLC-UV offers a straightforward and efficient solution. For trace-level analysis in complex sample matrices, the superior sensitivity and selectivity of GC-MS, despite the need for derivatization, make it the more appropriate choice. Method validation according to ICH guidelines should be performed to ensure the suitability of the chosen method for its intended purpose.[6]
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-fluorobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromo-2-fluorobenzoic acid are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides detailed, step-by-step procedures for the appropriate disposal of this compound, ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Essential PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended.[4][5]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[4] It is classified as a chemical waste that requires special handling.
-
Consult Local Regulations: Before proceeding, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal methods.[6]
-
Containerization:
-
Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable this compound to a licensed disposal company.[1]
-
Incineration: A common disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This should only be performed by a licensed waste disposal service.
-
Spill Cleanup:
Chemical and Physical Properties Summary
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Physical State | Solid, Crystalline Powder[2][4] |
| Appearance | White to Beige[2][4] |
| Odor | Odorless[2][4] |
| Melting Point | 168 - 170 °C / 334.4 - 338 °F[4] |
| Solubility in Water | 0.54 g/L (at 32°C)[2] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromo-2-fluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Bromo-2-fluorobenzoic acid, including detailed operational and disposal plans to ensure a secure laboratory environment.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is the foundation of safe handling.
| Property | Value |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 168 - 172 °C |
| GHS Hazard Statements | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Signal Word | Warning |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique. | |
| Skin and Body Protection | Lab coat or other protective clothing. For larger quantities or spills, impervious clothing may be necessary. | |
| Respiratory Protection | If dust is generated or working outside a fume hood, use a NIOSH or EN 149 approved respirator with a P95 (US) or P1 (EU) particle filter. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for minimizing risk.
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Measures
Immediate and appropriate action is required in the event of exposure.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1][2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1][4] Seek immediate medical attention.[1][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification :
-
This compound is a halogenated organic compound.
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[5]
-
-
Collection and Storage :
-
Collect waste in a suitable, sealed, and clearly labeled container.
-
Do not mix with other waste streams.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal Method :
-
Dispose of the contents and container to an approved waste disposal plant.[2][6]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
